METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Description
The exact mass of the compound (r)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVXNHFLFAPGGA-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736646 | |
| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-31-0 | |
| Record name | 3-Pyrrolidineacetic acid, methyl ester, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024038-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (r)-pyrrolidine-3-acetateHCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Chiral Building Block
An In-Depth Technical Guide to METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS: 1024038-31-0)
In the landscape of modern drug discovery, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral scaffolds that offer three-dimensional diversity are indispensable tools for medicinal chemists. METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE is one such critical building block. As a derivative of the pyrrolidine ring, a scaffold present in numerous FDA-approved drugs, its value is well-established.[1] The five-membered, non-planar pyrrolidine ring allows for an efficient exploration of pharmacophore space, a key advantage in designing molecules with high target specificity and novel intellectual property.[2][3]
This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, analytical validation, and application. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile intermediate.
Core Physicochemical and Structural Properties
The foundational properties of a starting material dictate its handling, reaction compatibility, and analytical strategy. This compound is a white, water-soluble solid, properties conferred by its ionic hydrochloride salt form.[4] The defining feature of this molecule is its fixed (R)-stereocenter at the 3-position of the pyrrolidine ring. This chirality is crucial, as biological targets such as enzymes and receptors are inherently chiral, and stereoisomers often exhibit dramatically different pharmacological activities.[2][3]
| Property | Value | Source |
| CAS Number | 1024038-31-0 | [5][6][7] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5][7][8] |
| Molecular Weight | 179.64 g/mol | [5][7] |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | [5][7] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in water | [4] |
| Purity (Typical) | ≥97-98% | [7][9] |
| Canonical SMILES | COC(=O)C[C@H]1CCNC1.Cl | [7] |
Synthesis and Stereochemical Control
The synthesis of chiral molecules like this compound demands rigorous control over stereochemistry. The primary utility of this compound is to introduce a specific 3D architecture into a target molecule; therefore, its own stereochemical purity is non-negotiable. The pyrrolidine core is often derived from readily available chiral pool starting materials like (R)-proline or its derivatives.[10] The final step in the preparation of the title compound is typically the reaction of its free-base form with hydrochloric acid.[4]
Logical Workflow for Synthesis & Purification
The following diagram illustrates a generalized workflow, emphasizing the critical transition from a protected intermediate to the final, stable hydrochloride salt. The choice of a protecting group (e.g., Boc) is strategic, as it allows for chemical manipulations on other parts of the molecule without affecting the pyrrolidine nitrogen, and its removal is typically high-yielding and clean.
Caption: Generalized synthetic workflow for the final salt formation.
Experimental Protocol: N-Boc Deprotection and HCl Salt Formation
This protocol describes a robust and self-validating method for preparing the title compound from its N-Boc protected precursor. The validation comes from the physical state change (precipitation) and subsequent analytical confirmation.
-
Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1 equivalent of N-Boc-methyl (R)-pyrrolidine-3-acetate in anhydrous 1,4-dioxane (approx. 5-10 mL per gram of starting material).
-
Acid Addition: Cool the solution to 0°C using an ice-water bath. To this stirred solution, slowly add a solution of 4M HCl in 1,4-dioxane (1.5 to 2.0 equivalents) dropwise via a syringe.
-
Causality Insight: The use of anhydrous solvent and a pre-prepared HCl solution prevents the introduction of water, which could potentially hydrolyze the methyl ester. The excess acid ensures complete deprotection and salt formation.
-
-
Reaction & Precipitation: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate is a visual indicator of successful salt formation.
-
Product Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or other non-polar solvent to remove any non-polar impurities and residual dioxane.
-
Causality Insight: The product is an ionic salt and is insoluble in non-polar solvents, making this an effective purification step.
-
-
Drying: Dry the white solid under high vacuum at room temperature to a constant weight.
-
Characterization: Proceed with analytical characterization (e.g., NMR, HPLC, melting point) to confirm identity and purity.
Analytical Characterization for Quality Assurance
Trustworthiness in a chemical reagent stems from rigorous analytical validation. For a chiral building block, this validation must confirm not only chemical identity and purity but also stereochemical integrity. A multi-technique approach is essential.
Analytical Workflow for Quality Control
This workflow ensures that a batch of this compound meets the stringent requirements for use in pharmaceutical synthesis. Each step provides a layer of validation.
Caption: A self-validating workflow for analytical quality control.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol provides a standard method for assessing the purity of the hydrochloride salt.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Causality Insight: The compound lacks a strong chromophore, so detection at a low wavelength (210 nm) is necessary to see the ester carbonyl and amine functionality. TFA is used as an ion-pairing agent to improve peak shape for the amine.
-
-
Procedure:
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in water or a water/acetonitrile mixture.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. The retention time serves as an identifier when compared against a reference standard.
-
Applications in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs across various therapeutic areas.[1] Its non-planar, sp³-rich character provides a 3D exit vector for substituents, which is highly advantageous for optimizing binding interactions with complex protein targets.[2]
This compound is a valuable intermediate because it provides this core scaffold with a reactive handle (the methyl ester) at a defined stereocenter. This allows for its incorporation into larger molecules through amide bond formation, reduction to the corresponding alcohol, or other ester manipulations. It has been identified as a reagent for the synthesis of kinase inhibitors (e.g., ERK1/2 inhibitors).[11]
| Drug Class / Example | Significance of the Pyrrolidine Moiety |
| DPP-IV Inhibitors (e.g., PF-734200) | The pyrrolidine ring is crucial for binding to the active site of the dipeptidyl peptidase-4 enzyme.[1] |
| k-Opioid Agonists (e.g., Asimadoline) | Provides a rigid scaffold to correctly orient pharmacophoric elements for receptor interaction.[1] |
| Anticholinergic Agents (e.g., Procyclidine) | The nitrogen-containing ring is a key feature for interaction with muscarinic receptors.[1] |
| ACE Inhibitors (e.g., Captopril) | While derived from proline, Captopril showcases the foundational importance of the pyrrolidine core in major drug classes.[10] |
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant.
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation[5][7] |
| Eye Irritation | H319: Causes serious eye irritation[5][7] |
| Respiratory Irritation | H335: May cause respiratory irritation[5][7] |
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][12] Keep away from sources of ignition and strong oxidizing agents.[4][13]
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride 97% | CAS: 874964-22-4 | AChemBlock [achemblock.com]
- 10. mdpi.com [mdpi.com]
- 11. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. fishersci.com [fishersci.com]
METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Comprehensive Technical Guide for Advanced Research
Introduction: METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE, a chiral pyrrolidine derivative, is a key building block in modern medicinal chemistry. Its rigid, stereochemically defined structure provides an excellent scaffold for designing and synthesizing complex, biologically active molecules. This guide offers an in-depth exploration of its physicochemical characteristics, analytical methodologies, and significance for researchers, scientists, and drug development professionals. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine intermediates in pharmaceutical development.
Core Physicochemical Characteristics
Understanding the fundamental physicochemical properties of METHYL (R)-PYRROLIDINE-3-ACETATE HCL is paramount for its effective application in research and development. While comprehensive experimental data for this specific compound is not extensively published, we can infer some properties based on its structure and available information for similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 1024038-31-0 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | Data not available | A definitive experimental value is not publicly available. |
| pKa | Data not available | The pyrrolidine nitrogen is basic; the pKa of the conjugate acid is expected to be in the range of 9-11. |
| logP | Data not available | As a hydrochloride salt, the logP is expected to be low, indicating hydrophilicity. |
Synthesis and Structural Elucidation
The primary route to this compound involves the esterification of (R)-pyrrolidine-3-acetic acid followed by salt formation with hydrochloric acid.
General Synthesis Pathway
A common synthetic approach involves the reaction of N-Boc-(R)-pyrrolidine-3-acetic acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Subsequent deprotection of the Boc group under acidic conditions, followed by treatment with hydrochloric acid, yields the desired hydrochloride salt.
A more direct method is the Fischer esterification of (R)-pyrrolidine-3-acetic acid in methanol with a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride.
Caption: General synthesis pathway for this compound.
Spectral Characterization
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.42 (s, 2H): Corresponds to the two protons of the ammonium group (NH₂⁺).
-
δ 3.61 (s, 3H): Represents the three protons of the methyl ester group (-OCH₃).
-
δ 3.27-3.48 (m, 3H), 3.03-3.12 (m, 1H), 2.7-2.8 (m, 1H): These multiplets arise from the protons on the pyrrolidine ring and the methylene group adjacent to the ester.
-
δ 2.47-2.59 (m, 3H), 2.063-2.13 (m, 1H), 1.52-1.57 (m, 1H): These signals correspond to the remaining protons of the pyrrolidine ring.
Analytical Methodologies
Accurate and robust analytical methods are crucial for quality control and characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating chiral amines.
Illustrative HPLC Method Development Workflow:
Caption: A typical workflow for developing a chiral HPLC method.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties. This compound serves as a valuable chiral building block for the synthesis of a wide range of biologically active compounds. Its utility stems from the stereochemically defined center and the reactive ester functionality, which allows for further chemical modifications.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various therapeutic agents. For instance, the related (R)-pyrrolidine-3-carboxylic acid is a known precursor for certain enzyme inhibitors and receptor agonists.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Safety: The compound may be irritating to the skin, eyes, and respiratory tract.[2] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Handling: Avoid direct contact with the substance. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[2]
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public database of its experimental physicochemical properties is still developing, its structural features and the general characteristics of pyrrolidine derivatives underscore its importance. This guide provides a foundational understanding for researchers, and further in-house characterization is recommended for specific applications to ensure robust and reproducible results.
References
A Comprehensive Technical Guide to the Structure Elucidation of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Introduction: The Significance of Stereochemistry in Drug Development
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] Consequently, the unambiguous structural determination of chiral pyrrolidine derivatives, such as METHYL (R)-PYRROLIDINE-3-ACETATE HCL, is a critical step in ensuring the safety and efficacy of potential drug candidates.
This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound (Molecular Formula: C7H14ClNO2).[3][4] As a chiral compound, both its constitutional isomerism and its absolute configuration must be rigorously established.[3] This document will detail the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the logic of data interpretation will be emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating methodology.
Foundational Analysis: Confirming Molecular Formula and Functional Groups
The initial phase of structure elucidation focuses on confirming the elemental composition and identifying the key functional groups present in the molecule. This foundational data provides the building blocks for the more detailed connectivity and stereochemical analysis that follows.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition through high-resolution measurements.
Expected Results:
-
Low-Resolution MS: Electrospray ionization (ESI) in positive ion mode is typically employed for a molecule like this compound, which contains a basic nitrogen atom. The expected protonated molecule [M+H]+ for the free base (C7H13NO2) would be observed at a mass-to-charge ratio (m/z) of 144.1.
-
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for [C7H14NO2]+ is 144.10191. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing clues about the molecule's structure.[5][6] Key fragmentation pathways for esters and amines include alpha-cleavage and loss of small neutral molecules.[7] For this compound, characteristic fragments would likely arise from the loss of the methoxy group (-OCH3) or cleavage of the pyrrolidine ring.
Table 1: Predicted Mass Spectrometry Data for METHYL (R)-PYRROLIDINE-3-ACETATE
| Ion Species | Calculated Exact Mass | Expected m/z (Low Res) |
| [C7H14NO2]+ (M+H)+ | 144.10191 | 144.1 |
| [C6H11NO]+ ([M+H]-CH3OH)+ | 113.08351 | 113.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Expected Vibrational Frequencies: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ester carbonyl group, and C-H bonds.[9][10]
-
N-H Stretch (Ammonium Salt): A broad band in the region of 2700-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium hydrochloride.
-
C=O Stretch (Ester): A strong, sharp absorption band between 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester.
-
C-H Stretch (Aliphatic): Absorption bands in the 2850-2960 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl group.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [8]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Unraveling the Molecular Skeleton: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[11][12] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the atoms.[13]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[14]
Expected ¹H NMR Signals:
-
-OCH₃ (Methyl Ester): A singlet at approximately 3.7 ppm, integrating to 3 protons.
-
-CH₂-COO- (Methylene adjacent to ester): A doublet or doublet of doublets around 2.5-2.7 ppm, integrating to 2 protons.
-
Pyrrolidine Ring Protons: A series of complex multiplets between 1.8 and 3.5 ppm, integrating to a total of 7 protons. The protons on the carbon bearing the acetate side chain (C3) and the protons on the carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded.
-
N-H₂⁺ (Ammonium): A broad signal, the chemical shift of which is dependent on concentration and solvent, integrating to 2 protons.
¹³C NMR and DEPT Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.[14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[12]
Table 2: Predicted ¹³C NMR Chemical Shifts for METHYL (R)-PYRROLIDINE-3-ACETATE
| Carbon Atom | Expected Chemical Shift (ppm) | DEPT-135 Signal |
| C=O (Ester) | 170-175 | Absent |
| -OCH₃ (Methyl Ester) | ~52 | Positive |
| C2 & C5 (Pyrrolidine) | 45-55 | Negative |
| C3 (Pyrrolidine) | 35-45 | Positive |
| C4 (Pyrrolidine) | 25-35 | Negative |
| -CH₂-COO- (Methylene) | 30-40 | Negative |
2D NMR Spectroscopy: Establishing Atom Connectivity
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[15][16]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[17] Cross-peaks in the COSY spectrum will reveal the connectivity within the pyrrolidine ring and the acetate side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached.[18] It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away.[15] This is particularly useful for identifying quaternary carbons (like the ester carbonyl) and for connecting different spin systems, for example, linking the methyl ester protons to the carbonyl carbon.
Experimental Protocol: NMR Spectroscopy [12]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
1D ¹H
-
1D ¹³C
-
DEPT-135
-
2D ¹H-¹H COSY
-
2D ¹H-¹³C HSQC
-
2D ¹H-¹³C HMBC
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the spectra systematically to assign all proton and carbon signals and to build up the molecular structure based on the observed correlations.
Diagram: NMR Structure Elucidation Workflow
Caption: Logical workflow for NMR-based structure elucidation.
Determination of Absolute Stereochemistry: Chiral HPLC
While NMR and MS can define the connectivity of a molecule, they generally cannot distinguish between enantiomers. The absolute configuration of the chiral center at the C3 position of the pyrrolidine ring must be confirmed using a chiroptical technique. Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric purity of a sample.[19]
Methodology:
The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Experimental Protocol: Chiral HPLC [19][20]
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral amines and their derivatives.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the mobile phase.
-
Prepare a solution of the racemic METHYL (±)-PYRROLIDINE-3-ACETATE HCL standard.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
-
Data Analysis: The enantiomeric purity is determined by comparing the peak area of the desired (R)-enantiomer to the total peak area of both enantiomers. The identity of the (R)-enantiomer peak is confirmed by comparing its retention time to that of a certified reference standard of the pure (R)-enantiomer.
Diagram: Chiral HPLC Separation Principle
Caption: Principle of enantiomeric separation by chiral HPLC.
Conclusion: A Synergistic Approach to Structure Elucidation
The comprehensive structural elucidation of this compound requires a synergistic and logical application of multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide the initial, foundational data on molecular weight and functional groups. A suite of 1D and 2D NMR experiments is then employed to meticulously piece together the molecular framework and assign the proton and carbon signals. Finally, chiral HPLC is essential to confirm the absolute stereochemistry at the C3 chiral center, a critical parameter for any chiral drug intermediate. By following this integrated and self-validating workflow, researchers can confidently and unambiguously determine the complete structure of this compound, ensuring the quality and integrity of this important building block for pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]
- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. fiveable.me [fiveable.me]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. youtube.com [youtube.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Strategic Role of METHYL (R)-PYRROLIDINE-3-ACETATE HCL in Advanced Drug Discovery: A Technical Guide
Introduction: The Pyrrolidine Scaffold's Enduring Legacy in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and conformational properties.[1] As a saturated heterocycle, its sp³-hybridized carbons allow for a three-dimensional exploration of pharmacophore space that is inaccessible to its aromatic counterpart, pyrrole.[2] This non-planar structure, combined with the presence of multiple potential chiral centers, provides a rigid and versatile scaffold for creating molecules with high target selectivity and optimized pharmacokinetic profiles.[1][3] METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS: 1024038-31-0), a chiral derivative, exemplifies the utility of this scaffold, serving as a critical building block for a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its properties, synthesis, and strategic application in modern drug development.
Physicochemical and Structural Characteristics
This compound is a white to off-white solid that is soluble in water.[4] Its chirality, specifically the (R)-configuration at the 3-position, is a critical feature that dictates its interaction with biological targets.[5]
| Property | Value | Source |
| CAS Number | 1024038-31-0 | [4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4] |
| Molecular Weight | 179.64 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
| Purity | ≥98% | [6] |
dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that hinges on the creation of the chiral pyrrolidine ring and subsequent functionalization. A common and efficient route begins with the N-Boc protected precursor, (R)-N-Boc-3-pyrrolidineacetic acid.
Workflow for the Synthesis of this compound
Experimental Protocol: Synthesis of the N-Boc Protected Precursor
The following protocol outlines the synthesis of (R)-N-Boc-3-pyrrolidineacetic acid, the immediate precursor to the target molecule.
Materials:
-
(R)-3-Cyanopyrrolidine (or other suitable precursor)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dioxane
-
1N Sodium Hydroxide (NaOH)
-
3N Hydrochloric Acid (HCl)
-
Ether
Procedure:
-
Boc Protection: A solution of the starting pyrrolidine precursor is prepared in a suitable solvent like dioxane and water.[7]
-
To this solution, 1N NaOH is added, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane.[7] The reaction is stirred at room temperature for approximately 1.5 hours.
-
Work-up: The reaction mixture is diluted with ether, and the organic phase is washed with 1N NaOH.[7]
-
Acidification and Extraction: The aqueous phase is then acidified to a low pH using 3N HCl.[7]
-
The acidified aqueous phase is extracted multiple times with ether. The combined ether phases are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid.[7]
Experimental Protocol: Final Deprotection and Salt Formation
This protocol describes the conversion of the N-Boc protected intermediate to the final hydrochloride salt. This method is adapted from the synthesis of a structurally similar compound, (R)-methyl pyrrolidine-3-carboxylate hydrochloride.
Materials:
-
(R)-N-Boc-3-pyrrolidineacetic acid methyl ester
-
Ethyl Acetate (or Dichloromethane)
-
Hydrogen Chloride (gas or concentrated solution)
Procedure:
-
Dissolution: The N-Boc protected starting material is dissolved in a suitable organic solvent, such as ethyl acetate.[8]
-
Acidification: Hydrogen chloride gas is bubbled through the solution for a short period (e.g., 5 minutes) until the pH of the mixture is below 1.[8] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.
-
Reaction: The reaction mixture is stirred at room temperature for several hours (e.g., 2 hours) to ensure complete removal of the Boc protecting group.[8] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: The reaction mixture is concentrated under reduced pressure to yield a residue.[8]
-
Purification: The resulting residue is triturated with a non-polar solvent like methyl tert-butyl ether. The solid product is then collected by filtration and dried under vacuum to afford this compound.[8]
Application in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors
The unique stereochemistry of this compound makes it a highly valuable intermediate in the synthesis of targeted therapeutics. A prominent application is in the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[9]
JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that drive immune and inflammatory responses.[10] Small molecule inhibitors that target the ATP-binding site of JAKs can modulate these pathways. The design of these inhibitors often relies on specific heterocyclic scaffolds to achieve both potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[9]
Rationale for Use in JAK Inhibitor Synthesis
The pyrrolidine moiety serves as a key structural element that can be modified to interact with specific residues within the kinase binding domain. In the development of next-generation JAK inhibitors, medicinal chemists often modify existing scaffolds, such as that of tofacitinib, to improve selectivity and reduce off-target effects. A series of 3(R)-aminopyrrolidine derivatives were designed as JAK1-selective inhibitors by modifying the (3R,4R)-3-amino-4-methylpiperidine core of tofacitinib.[9] This highlights the strategic importance of the (R)-configuration of the pyrrolidine ring in achieving the desired biological activity. The acetic acid methyl ester group of the title compound provides a reactive handle for further chemical elaboration, allowing for its incorporation into the larger drug molecule through amide bond formation or other coupling reactions.
// Nodes Cytokine [label="Cytokine", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Receptor [label="Cytokine Receptor", fillcolor="#E8F0FE", fontcolor="#4285F4"]; JAK [label="JAK", shape=invhouse, fillcolor="#FCE8E6", fontcolor="#EA4335"]; STAT [label="STAT", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"]; STAT_P [label="P-STAT", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"]; Dimer [label="STAT Dimer", shape=diamond, fillcolor="#E6F4EA", fontcolor="#34A853"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="JAK Inhibitor\n(e.g., Tofacitinib Analogue)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT_P; STAT_P -> Dimer [label="Dimerization"]; Dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene; Inhibitor -> JAK [label="Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"];
// Invisible edges for alignment edge[style=invis]; Cytokine -> STAT; Receptor -> Dimer; } Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Analytical and Quality Control
Ensuring the chemical purity and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining enantiomeric purity. A common strategy involves using a chiral stationary phase (CSP), such as a Chiralcel OD-H column.[11] For basic compounds like pyrrolidines, the mobile phase often consists of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine additive like diethylamine to improve peak shape.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the pyrrolidine ring protons and the methyl ester group.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the compound.
Safety and Handling
This compound is classified as an irritant.[13]
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] The compound should be handled in a well-ventilated area or a fume hood.[6] It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry and versatile functionality provide a reliable starting point for the synthesis of complex, high-value pharmaceutical agents. The application of this building block in the development of selective JAK inhibitors underscores the enduring importance of the pyrrolidine scaffold in addressing challenging therapeutic targets. As the demand for more specific and effective drugs continues to grow, the role of chiral building blocks like this compound will undoubtedly become even more critical in the future of drug discovery.
References
- 1. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 8. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 9. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Characterization of METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE, a key chiral building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the precise characterization of its derivatives is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction to METHYL (R)-PYRROLIDINE-3-ACETATE HCL
This compound is a chiral organic compound widely utilized in the synthesis of complex molecules with therapeutic potential. Its defined stereochemistry at the C3 position of the pyrrolidine ring makes it a valuable precursor for creating enantiomerically pure pharmaceuticals. Accurate spectral analysis is the cornerstone of its quality control, ensuring structural integrity and stereochemical purity.
Compound Identification:
| Parameter | Value | Source |
| Chemical Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | [3] |
| CAS Number | 1024038-31-0 | [3][4][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3][6][7] |
| Molecular Weight | 179.64 g/mol | [3] |
Below is the chemical structure of this compound, which will be referenced throughout the spectral analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a chiral molecule like this compound, NMR confirms the connectivity of atoms and can provide information about the stereochemistry.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments. While experimental data is not widely published, a predicted ¹H NMR spectrum provides valuable insight.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.42 | s | 2H | NH₂⁺ |
| 3.61 | s | 3H | O-CH₃ |
| 3.27-3.48 | m | 3H | Pyrrolidine Ring CH₂ |
| 3.14-3.25 | m | 1H | Pyrrolidine Ring CH |
| 3.03-3.12 | m | 1H | Pyrrolidine Ring CH |
| 2.70-2.80 | m | 1H | Pyrrolidine Ring CH |
| 2.47-2.59 | am | 3H | Acetate CH₂ & Pyrrolidine CH |
| 2.06-2.13 | m | 1H | Pyrrolidine Ring CH₂ |
| 1.52-1.57 | m | 1H | Pyrrolidine Ring CH₂ |
Data is predicted and should be used as a reference.
Experimental Protocol (Typical):
A sample of this compound would be dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. The use of D₂O would result in the exchange of the acidic NH₂⁺ protons, causing their signal to disappear from the spectrum.
Interpretation:
-
The downfield signal around 9.42 ppm is characteristic of the acidic protons of the ammonium hydrochloride.
-
The singlet at 3.61 ppm is indicative of the three equivalent protons of the methyl ester group.
-
The complex multiplets between 1.5 and 3.5 ppm correspond to the seven protons of the pyrrolidine ring and the adjacent methylene group of the acetate moiety. The diastereotopic nature of the protons on the pyrrolidine ring contributes to the complexity of these signals.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester) |
| ~52 | O-CH₃ |
| ~45-55 | Pyrrolidine Ring CH₂ (adjacent to N) |
| ~35-45 | Pyrrolidine Ring CH |
| ~30-40 | Acetate CH₂ |
| ~25-35 | Pyrrolidine Ring CH₂ |
Data is predicted based on typical chemical shifts for similar structures.
Experimental Protocol (Typical):
The sample would be prepared as for ¹H NMR. A ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.
Interpretation:
-
The most downfield signal will be the carbonyl carbon of the ester group.
-
The methoxy carbon will appear around 52 ppm.
-
The carbons of the pyrrolidine ring and the acetate methylene will resonate in the aliphatic region of the spectrum. The specific shifts will be influenced by their proximity to the nitrogen atom and the stereocenter.
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2400-2800 | Broad, Strong | N-H Stretch (Ammonium Salt) |
| 1730-1750 | Strong | C=O Stretch (Ester) |
| 1000-1300 | Strong | C-O Stretch (Ester) |
| 2850-2960 | Medium | C-H Stretch (Aliphatic) |
Experimental Protocol (Typical):
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded and subtracted from the sample spectrum.
Interpretation:
-
A very broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.
-
The strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group.
-
The presence of a strong band in the 1000-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the ester.
-
Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 144.1025 | [M+H]⁺ of the free base (C₇H₁₄NO₂) |
| 179.0713 | [M]⁺ of the intact hydrochloride salt (less common) |
Experimental Protocol (Typical):
A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it usually results in the observation of the protonated molecule of the free base with minimal fragmentation.
Interpretation:
The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated free base at an m/z of approximately 144.1025. This corresponds to the molecular formula C₇H₁₄NO₂⁺. The chloride ion would not be observed in the positive ion spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion, providing further confidence in the compound's identity.
Caption: The integrated role of different spectroscopic techniques.
Conclusion
The comprehensive spectral analysis of this compound is essential for its application in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with typical experimental protocols and interpretations. While a complete set of publicly available experimental data is limited, the information presented here, based on predictions and data from analogous structures, serves as a robust reference for scientists working with this important chiral building block. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific batch of the compound being used.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1024038-31-0 | (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. chembk.com [chembk.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]
An In-depth Technical Guide to the Solubility and Stability of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Introduction
METHYL (R)-PYRROLIDINE-3-ACETATE HCL is a chiral organic compound featuring a pyrrolidine ring, a methyl ester, and a hydrochloride salt.[1][2][3] With the chemical formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol , it typically presents as a white solid.[1][2][3][4] This molecule is of significant interest to researchers in drug discovery and development, primarily for its role as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates.[2] The pyrrolidine scaffold is a common motif in numerous natural alkaloids and synthetic drugs.[5] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective handling, formulation, and application in synthetic chemistry.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its assessment. The information herein is intended to empower researchers, scientists, and drug development professionals to confidently utilize this compound in their work.
Part 1: Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics to formulation development. As a hydrochloride salt, this compound is anticipated to exhibit good solubility in polar protic solvents, particularly water.[2] Its solubility in a broader range of organic solvents will be influenced by the interplay between the polar pyrrolidine ring and the more lipophilic methyl acetate moiety.
Anticipated Solubility in Common Laboratory Solvents
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Highly Soluble[2] | The hydrochloride salt readily dissociates in water, and the pyrrolidine nitrogen can engage in hydrogen bonding. |
| Methanol | Soluble | The polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the salt. | |
| Ethanol | Moderately Soluble | Lower polarity compared to methanol may result in slightly reduced solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO can effectively solvate the ionic and polar groups of the molecule. |
| Acetonitrile (ACN) | Sparingly Soluble | Lower polarity than DMSO, may be less effective at solvating the hydrochloride salt. | |
| Acetone | Sparingly to Insoluble | The moderate polarity of acetone may not be sufficient to overcome the lattice energy of the salt. | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | The non-polar nature of DCM is not conducive to solvating the charged and polar functional groups. |
| Toluene | Insoluble | As a non-polar aromatic hydrocarbon, toluene is a poor solvent for polar salts. | |
| Diethyl Ether | Insoluble | The low polarity and inability to donate hydrogen bonds make it a poor solvent for this compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.
-
Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Diagram 1: Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Part 2: Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.[6][10][11] Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to elucidate its intrinsic stability and degradation pathways.[6][10][11][12]
The primary liabilities for this molecule are the ester and the pyrrolidine ring. The ester is susceptible to hydrolysis under both acidic and basic conditions, while the cyclic amine may be prone to oxidation.[13][14][15][16]
Key Degradation Pathways
-
Hydrolytic Degradation: The ester functional group is the most probable site of hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form (R)-pyrrolidine-3-acetic acid and methanol. This reaction is typically reversible.[15]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt of (R)-pyrrolidine-3-acetic acid and methanol.[14]
-
-
Oxidative Degradation: The pyrrolidine ring, being a secondary amine, can be susceptible to oxidation.[13][17] Potential oxidation products could include N-oxides or ring-opened species. The presence of trace metals can catalyze oxidative degradation.[18]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The pyrrolidine ring itself can be subject to pyrolysis, leading to complex degradation products.[19][20]
-
Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly if there are any chromophores present or if photosensitive impurities exist.[21][22][23]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chembk.com [chembk.com]
- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]
- 5. rua.ua.es [rua.ua.es]
- 6. ajpsonline.com [ajpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. chiral-labs.com [chiral-labs.com]
- 13. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lubesngreases.com [lubesngreases.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Photoelectron spectroscopic study of the thermal decomposition of 2-pyrrolidinone and 2-pyrrolidinethione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 22. ema.europa.eu [ema.europa.eu]
- 23. youtube.com [youtube.com]
The Strategic Synthesis and Application of METHYL (R)-PYRROLIDINE-3-ACETATE HCL: A Chiral Building Block in Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to impart favorable pharmacokinetic properties to drug candidates.[1] Within the vast landscape of pyrrolidine-based building blocks, METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS No. 1024038-31-0) has emerged as a critical chiral intermediate in the synthesis of numerous biologically active molecules.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this versatile compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases.
The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a unique three-dimensional architecture that is highly sought after in drug design.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of pyrrolidine allow for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.[1] The inherent chirality of many pyrrolidine derivatives, such as this compound, provides a powerful tool for developing stereospecific drugs with improved efficacy and reduced off-target effects.[1]
Retrosynthetic Analysis and Strategic Synthesis
The synthesis of this compound is a multi-step process that leverages the principles of chiral pool synthesis, starting from a readily available, enantiomerically pure precursor. The most logical and widely employed starting material is (R)-pyrrolidine-3-carboxylic acid, a derivative of the naturally occurring amino acid proline.[4][5]
The overall synthetic strategy involves three key transformations:
-
N-Protection: The secondary amine of the pyrrolidine ring must be protected to prevent unwanted side reactions during the subsequent esterification of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[6]
-
Esterification: The carboxylic acid moiety is converted to its methyl ester. This transformation enhances the lipophilicity of the molecule and can be a crucial step for subsequent coupling reactions in a drug synthesis workflow.[7]
-
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. The hydrochloride salt improves the stability and handling of the final compound, which is a white solid soluble in water.[2]
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and represent a robust and reproducible pathway to this compound.
Step 1: Synthesis of (R)-N-Boc-3-pyrrolidineacetic acid
This initial step involves the protection of the secondary amine of (R)-pyrrolidine-3-acetic acid with a tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Dissolve (R)-pyrrolidine-3-acetic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.[8]
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature.[8]
-
Stir the reaction mixture vigorously for 1.5-3 hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash with aqueous NaOH.[8]
-
Acidify the aqueous phase with 3N HCl and extract the product into diethyl ether.[8]
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid.[8]
Step 2: Synthesis of N-Boc-methyl (R)-pyrrolidine-3-acetate
The carboxylic acid of the N-protected intermediate is then esterified to the corresponding methyl ester.
Protocol:
-
Dissolve (R)-N-Boc-3-pyrrolidineacetic acid in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a reagent such as thionyl chloride or employ a milder esterification method like using trimethylsilyldiazomethane. For a robust and scalable method, thionyl chloride is effective.[9]
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess reagent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-Boc-methyl (R)-pyrrolidine-3-acetate.
Step 3: Synthesis of this compound
The final step is the deprotection of the N-Boc group and the formation of the hydrochloride salt.
Protocol:
-
Dissolve N-Boc-methyl (R)-pyrrolidine-3-acetate in an anhydrous solvent such as 1,4-dioxane or ethyl acetate.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane (typically 4M).[6]
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will often precipitate as the hydrochloride salt.[6]
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Collect the precipitated solid by filtration and wash with cold diethyl ether to remove any non-polar impurities.[6]
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.[10]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 1024038-31-0 | [11] |
| Molecular Formula | C₇H₁₄ClNO₂ | [11] |
| Molecular Weight | 179.64 g/mol | [11] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): δ 1.52-1.57 (m, 1H), 2.06-2.13 (m, 1H), 2.47-2.59 (m, 3H), 2.7-2.8 (m, 1H), 3.03-3.12 (m, 1H), 3.14-3.25 (m, 1H), 3.27-3.48 (m, 3H), 3.62 (s, 3H), 9.35 (br s, 1H), 9.75 (br s, 1H).
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
This compound has proven to be a valuable building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.[12][13] One of the most prominent examples is its use in the synthesis of Tofacitinib and its analogs.[4][14][15]
Tofacitinib, marketed as Xeljanz®, is a potent inhibitor of the JAK family of tyrosine kinases.[16] The (R)-pyrrolidine-3-acetic acid moiety is a key structural feature that contributes to the molecule's binding affinity and selectivity for the target enzymes.
The synthesis of these complex molecules often involves a nucleophilic aromatic substitution reaction where the secondary amine of this compound displaces a leaving group (such as a chlorine atom) on a pyrrolo[2,3-d]pyrimidine core.[14] The methyl ester can then be further functionalized, for example, by amidation, to complete the synthesis of the final drug molecule. The chirality of the (R)-pyrrolidine moiety is crucial for the biological activity of these inhibitors.[15]
Conclusion
This compound is a testament to the power of chiral pool synthesis and the strategic importance of well-designed building blocks in modern drug discovery. Its efficient synthesis from readily available starting materials and its successful application in the development of life-changing medicines like JAK inhibitors underscore its value to the pharmaceutical industry. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of chiral intermediates such as this compound will undoubtedly continue to rise.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pioneerpublisher.com [pioneerpublisher.com]
- 8. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 11. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Tofacitinib [cjph.com.cn]
- 15. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.unl.pt [research.unl.pt]
A Senior Application Scientist's Guide to the Safe Handling of Methyl (R)-pyrrolidine-3-acetate HCl
Introduction: A Key Chiral Building Block
Methyl (R)-pyrrolidine-3-acetate hydrochloride is a chiral organic compound valued in the fields of medicinal chemistry and drug development.[1] As a versatile building block, its pyrrolidine core is a common scaffold in numerous pharmaceutical agents. Its utility in asymmetric synthesis, often as a precursor for chiral ligands or catalysts, demands not only a high degree of chemical purity but also a rigorous approach to its handling and safety.[1] This guide provides an in-depth, experience-driven perspective on the safe management of this compound, ensuring both personnel safety and the integrity of research outcomes. We will move beyond mere procedural lists to explain the scientific rationale behind each precaution, fostering a culture of intrinsic safety within the laboratory.
Section 1: Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a compound is the foundation of a robust safety protocol. Methyl (R)-pyrrolidine-3-acetate HCl is a white, water-soluble solid.[1] While it does not present acute, life-threatening toxicity under standard laboratory conditions, its irritant properties are significant and must be managed proactively.
GHS Classification and Primary Hazards
The Globally Harmonized System (GHS) provides a clear summary of the primary risks associated with this compound. It is consistently classified as an irritant across multiple supplier safety data sheets.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (Data synthesized from multiple sources including PubChem and commercial suppliers)[2][3][4] |
The causality behind these classifications is rooted in the compound's chemical nature. As a hydrochloride salt of a secondary amine, it can react with moisture on the skin, in the eyes, or in the respiratory tract, leading to localized irritation. The primary symptoms upon exposure include redness, itching, and inflammation at the site of contact.[5] Inhalation may lead to coughing, shortness of breath, and irritation of the throat.[5]
Physicochemical and Reactivity Hazards
Beyond its physiological effects, certain physical and chemical properties are critical to safe handling.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] From a safety perspective, this can exacerbate skin and respiratory irritation. From a scientific perspective, absorbed water can compromise the material's integrity, potentially affecting reaction stoichiometry and outcomes.
-
Thermal Decomposition: In the event of a fire, thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]
-
Incompatibilities: As a fundamental laboratory practice, segregation of chemicals is paramount. This compound should be stored away from strong oxidizing agents and strong acids .[1][6] Contact with strong bases will deprotonate the amine, liberating the free base form of the pyrrolidine, which may have different reactivity and volatility characteristics.
Section 2: The Self-Validating Safety Protocol: From Receipt to Disposal
The following protocols are designed as a self-validating system. Each step is included not just as a rule, but as a control measure directly linked to the hazards identified in Section 1. Adherence to this workflow inherently mitigates the risks.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is a direct response to the compound's irritant nature. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for tasks involving weighing or transferring powder, where dust generation is possible, chemical splash goggles provide superior protection.[5] An accessible eye wash station is a mandatory secondary control measure.[5]
-
Hand Protection: Standard nitrile laboratory gloves (minimum thickness of 4-5 mil) are required. It is crucial to inspect gloves for any signs of damage before use and to practice proper doffing technique to avoid contaminating the skin. For extended handling, consider double-gloving.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Protective clothing should be impervious to the chemical.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[7] For any procedure with a significant risk of aerosol or dust generation (e.g., large-scale transfers, sonication), operations must be performed inside a certified chemical fume hood.[5] If a fume hood is not available for a necessary operation, a NIOSH-approved respirator with a particle filter may be required, subject to a formal risk assessment.
Handling and Storage: Preserving Integrity, Ensuring Safety
Proper handling and storage are critical for both safety and the scientific validity of experiments.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the workspace is clean and uncluttered. Verify that all required PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, especially when handling the solid form.[5]
-
Weighing: When weighing the solid, use a draft shield or perform the task in a fume hood to prevent air currents from dispersing the powder. Use anti-static weighing paper or a grounded balance to minimize static electricity, which can cause the fine powder to become airborne.
-
Transfers: Use a spatula or powder funnel for transfers to minimize dust creation. Avoid scooping directly from the main stock bottle to prevent contamination. Instead, transfer a required amount to a secondary container for weighing.
-
Dissolution: When dissolving the solid, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although significant heat release is not expected when dissolving in common organic solvents.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth. Wash hands thoroughly with soap and water, even after removing gloves.[7]
Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.[5]
-
Atmosphere: Due to its hygroscopic nature, store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if it will be used in moisture-sensitive reactions.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.
Section 3: Emergency Procedures and Waste Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[5] It is critical to remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.
Accidental Release (Spill) Response
For a small laboratory spill, the following workflow should be initiated.
Caption: Workflow for small-scale spill response.
Waste Disposal
All waste materials, including contaminated absorbents, used PPE, and empty containers, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container and follow all institutional, local, and national regulations for chemical waste disposal. Do not discharge into drains or the environment.[5][7]
Conclusion
This compound is a valuable tool in modern chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its hazard profile and the disciplined application of control measures. By treating safety protocols not as a checklist but as an integrated system where each step is a logical consequence of the compound's properties, researchers can protect themselves, their colleagues, and the integrity of their scientific work.
References
- 1. chembk.com [chembk.com]
- 2. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes: Asymmetric Synthesis Using METHYL (R)-PYRROLIDINE-3-ACETATE HCL as a Chiral Auxiliary
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
The biological activity of pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, making the ability to selectively synthesize a single enantiomer a cornerstone of modern drug development. Asymmetric synthesis provides the tools to achieve this, and among the most robust and reliable strategies is the use of chiral auxiliaries.[1][2]
A chiral auxiliary is a stereogenic moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[2] After the stereocenter is set, the auxiliary is cleaved and can ideally be recovered. This methodology offers a powerful and predictable way to control stereochemistry.
This guide focuses on Methyl (R)-pyrrolidine-3-acetate HCl , a versatile chiral auxiliary derived from the chiral pool. Its rigid five-membered ring and defined stereochemistry provide a robust framework for inducing asymmetry in a variety of chemical reactions, most notably in the α-alkylation of carboxylic acid derivatives. We will explore the mechanistic basis of its stereodirecting power and provide detailed protocols for its application.
I. Profile of the Chiral Auxiliary: this compound
The efficacy of a chiral auxiliary is determined by its structural features. This compound offers a compelling combination of rigidity, steric influence, and synthetic accessibility.
A. Structure and Physicochemical Properties
The pyrrolidine ring's non-planar, puckered conformation is crucial.[3] This rigidity minimizes conformational ambiguity, leading to a more predictable and well-defined transition state during the stereocenter-forming reaction. The (R)-configuration at the C3 position serves as the primary stereocontrol element.
| Property | Value |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride[4] |
| CAS Number | 1024038-31-0[4][5] |
| Molecular Formula | C₇H₁₄ClNO₂[4] |
| Molecular Weight | 179.64 g/mol [4] |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in water[5] |
B. Rationale for Use in Asymmetric Synthesis
-
Defined Stereochemistry: As a derivative of the chiral pool, it is readily available in high enantiomeric purity.[6]
-
Rigid Scaffold: The pyrrolidine ring provides a conformationally restricted backbone, which is essential for effective transmission of chirality.[3]
-
Chelation Control: The nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the attached acyl group can form a rigid, five-membered chelate with a metal cation (typically Li⁺ from the enolization base). This locks the conformation of the enolate, creating two distinct faces for electrophilic attack.
-
Steric Shielding: The pyrrolidine ring structure effectively blocks one face of the chelated enolate, forcing the incoming electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.
II. Core Application: Diastereoselective Alkylation of Carboxylic Acid Derivatives
The α-alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[1][7] Using this compound as a chiral auxiliary transforms this process into a powerful method for synthesizing enantiomerically enriched α-substituted carboxylic acids.
The process involves three key stages: covalent attachment of a prochiral carboxylic acid to the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to release the chiral product.
The high diastereoselectivity observed in this reaction is a direct consequence of a well-ordered transition state.
-
Amide Formation: The free secondary amine of the pyrrolidine auxiliary is first acylated with the desired prochiral carboxylic acid derivative (e.g., an acyl chloride or activated ester).
-
Enolate Formation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), deprotonates the α-carbon. This process is highly selective for the formation of the (Z)-enolate.[8]
-
Chelation and Facial Shielding: The lithium cation is chelated by the enolate oxygen and the pyrrolidine nitrogen atom. This forms a rigid, bicyclic system. In this conformation, the pyrrolidine ring effectively shields the top face of the enolate.
-
Directed Alkylation: The electrophile (R'-X) is forced to approach from the less sterically hindered bottom face, leading to the preferential formation of a single diastereomer.
References
- 1. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: METHYL (R)-PYRROLIDINE-3-ACETATE HCL in Asymmetric Organocatalysis
Introduction: The Privileged Pyrrolidine Scaffold in Asymmetric Synthesis
The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1] The power of pyrrolidine-based catalysts lies in their ability to mimic the function of natural enzymes, specifically by activating carbonyl compounds through the formation of transient, nucleophilic enamine or electrophilic iminium ion intermediates.[1] This mode of activation, known as aminocatalysis, provides a robust platform for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
METHYL (R)-PYRROLIDINE-3-ACETATE HCL belongs to this esteemed class of organocatalysts. As a chiral secondary amine, its fundamental role is to engage with aldehydes or ketones to initiate the catalytic cycle. The defining feature of this particular catalyst is the methyl acetate group at the C3 position of the pyrrolidine ring. This substituent, while not directly involved in the bond-forming events at the substrate, exerts a profound influence on the catalyst's stereodirecting capabilities. Its steric bulk and electronic properties help to create a well-defined chiral environment around the reactive intermediate, effectively shielding one face of the enamine or iminium and directing the incoming reagent to the other. This precise control over the transition state geometry is the key to achieving high levels of enantioselectivity in the final product.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in a representative asymmetric transformation: the Michael addition of aldehydes to nitroolefins.
Core Mechanism: Enamine Catalysis in the Asymmetric Michael Addition
The primary catalytic cycle for the Michael addition of an aldehyde to a nitroolefin using this compound proceeds via enamine activation. The catalyst, upon deprotonation of its hydrochloride salt in situ, reacts with the aldehyde to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the starting aldehyde, enabling it to attack the electron-deficient nitroolefin. The stereochemistry of this addition is dictated by the chiral environment created by the catalyst's pyrrolidine ring and its C3 substituent. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.
Caption: General mechanism of enamine catalysis.
Application Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Disclaimer: The following protocol is a representative methodology adapted from established procedures for structurally analogous pyrrolidine-3-carboxylic acid derivatives, as direct, peer-reviewed protocols for this compound were not prominently available at the time of writing. Optimization may be required for specific substrates.
This protocol details the asymmetric conjugate addition of propanal to trans-β-nitrostyrene. This reaction is a valuable tool for synthesizing chiral γ-nitroaldehydes, which are versatile precursors to biologically active compounds like γ-amino acids.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials and Reagents
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile, freshly distilled)
-
Benzoic Acid (Additive/Co-catalyst)
-
Toluene (Solvent, anhydrous)
-
Ethyl acetate and Hexane (for chromatography)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%) and trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Solvent and Additive Addition: Add anhydrous toluene (2.0 mL) to the flask. Follow with the addition of benzoic acid (0.02 mmol, 10 mol%). Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Add freshly distilled propanal (1.0 mmol, 5.0 equiv.) to the cooled mixture dropwise over 2 minutes.
-
Reaction Monitoring: Vigorously stir the reaction at 0 °C. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the desired γ-nitroaldehyde product.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data and Performance
The performance of pyrrolidine-based catalysts is highly dependent on the specific substrates and reaction conditions. Based on data from structurally similar catalysts, the following results can be anticipated for the model reaction.[2]
| Entry | Aldehyde | Nitroalkene | Catalyst Loading | Additive | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 mol% | Benzoic Acid | 0 | 24 | ~85-95 | >95:5 | >95 |
| 2 | Butanal | β-Nitrostyrene | 10 mol% | Benzoic Acid | 0 | 36 | ~80-90 | >95:5 | >95 |
| 3 | Propanal | 4-Chloro-β-nitrostyrene | 10 mol% | Benzoic Acid | 0 | 24 | ~90-98 | >95:5 | >97 |
Expert Insights & Causality: Why the Protocol Works
-
The Catalyst Form: The catalyst is supplied as a hydrochloride salt for improved stability and handling. The secondary amine is the active catalytic species. While not explicitly included in this protocol, a mild non-nucleophilic base can be added to neutralize the HCl, or the reaction can rely on the basicity of the substrates/impurities, though this is less controlled.
-
The Role of the Acid Additive: The addition of a weak Brønsted acid like benzoic acid is crucial. It serves multiple purposes: it facilitates the formation of the iminium ion during the hydrolysis step and protonates the nitro group of the electrophile, increasing its reactivity through hydrogen bonding.[3] This dual activation is a hallmark of efficient organocatalysis.
-
Choice of Solvent: A non-polar, aprotic solvent like toluene is preferred. It prevents the catalyst from being deactivated by hydrogen bonding and minimizes side reactions.
-
Temperature Control: Lowering the reaction temperature to 0 °C is critical for achieving high enantioselectivity. The energy difference between the diastereomeric transition states leading to the (R) and (S) products is often small. Lower temperatures favor the lower energy pathway, thus enhancing the stereochemical control.
-
Excess Aldehyde: A stoichiometric excess of the aldehyde nucleophile is used to ensure the reaction goes to completion and to favor the formation of the enamine intermediate in the catalytic cycle.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. Its chiral pyrrolidine framework enables highly efficient and stereoselective transformations through enamine catalysis. The protocol provided for the asymmetric Michael addition serves as a robust starting point for exploring its utility in constructing complex, enantioenriched molecules. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can effectively leverage this catalyst to accelerate their synthetic programs in drug discovery and development.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
The Strategic Application of METHYL (R)-PYRROLIDINE-3-ACETATE HCL in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Privileged Pyrrolidine Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold." Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance.[1][2] The five-membered, non-planar structure of pyrrolidine offers a unique three-dimensional geometry that allows for the precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets.[3] METHYL (R)-PYRROLIDINE-3-ACETATE HCL (MPA-HCl), a chiral building block, provides medicinal chemists with a versatile tool to introduce this valuable pharmacophore with a defined stereochemistry, which is often crucial for therapeutic efficacy.[4] This application note will delve into the practical utility of MPA-HCl in the synthesis of key intermediates for two major classes of therapeutic agents: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water | [6] |
| Chirality | (R)-enantiomer | [6] |
| CAS Number | 1024038-31-0 | [5] |
Application I: Synthesis of a Key Cyanopyrrolidine Intermediate for DPP-IV Inhibitors
Scientific Rationale: DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[7][8] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[7] Many potent DPP-IV inhibitors, such as Sitagliptin and Vildagliptin, feature a cyanopyrrolidine moiety that interacts with the active site of the enzyme.[2][8] The (R)-stereochemistry of the pyrrolidine ring is often essential for optimal binding and inhibitory activity. MPA-HCl serves as an excellent starting material for the synthesis of a key (R)-cyanopyrrolidine intermediate.
Overall Synthetic Workflow:
Caption: Synthetic workflow for a key DPP-IV inhibitor intermediate.
Detailed Experimental Protocol: Synthesis of ((R)-1-(Cyclopropylmethyl)pyrrolidin-3-yl)acetonitrile
This protocol is a representative procedure based on established organic synthesis methodologies for N-alkylation, amidation, and nitrile formation.
Part 1: N-Alkylation of this compound
-
Causality: The secondary amine of the pyrrolidine is a nucleophile that can displace a halide in an S_N_2 reaction. A base is required to deprotonate the amine hydrochloride salt and the resulting ammonium salt formed during the reaction.
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq) or diisopropylethylamine (3.0 eq).
-
Add (chloromethyl)cyclopropane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-cyclopropylmethyl-(R)-pyrrolidine-3-acetate.
Part 2: Amidation of the Ester
-
Causality: The methyl ester is converted to a primary amide by reaction with ammonia. This is a standard nucleophilic acyl substitution reaction.
-
Dissolve the N-cyclopropylmethyl-(R)-pyrrolidine-3-acetate (1.0 eq) in methanol.
-
Bubble ammonia gas through the solution at 0 °C for 30 minutes, or use a solution of ammonia in methanol (7N).
-
Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the crude 2-((R)-1-(cyclopropylmethyl)pyrrolidin-3-yl)acetamide. This product is often used in the next step without further purification.
Part 3: Dehydration of the Amide to the Nitrile
-
Causality: A dehydrating agent is used to eliminate a molecule of water from the primary amide to form the corresponding nitrile.
-
Dissolve the crude 2-((R)-1-(cyclopropylmethyl)pyrrolidin-3-yl)acetamide (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Cool the solution to 0 °C and add a dehydrating agent such as trifluoroacetic anhydride (1.5 eq) or phosphorus oxychloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ((R)-1-(cyclopropylmethyl)pyrrolidin-3-yl)acetonitrile.
Application II: A Building Block for JAK Inhibitor Synthesis
Scientific Rationale: Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[9] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases.[9] Tofacitinib, a potent JAK inhibitor, features a chiral 3-amino-4-methylpiperidine core. While MPA-HCl is a pyrrolidine, its structural and stereochemical features make it a valuable starting point for the synthesis of more complex chiral amines that can be incorporated into novel kinase inhibitors. The acetate side chain can be manipulated to introduce other functional groups or to be used in coupling reactions.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to a chiral diamine synthon for kinase inhibitors.
Protocol Outline: Synthesis of a Chiral Diamine Synthon
This protocol outlines a general approach for converting MPA-HCl into a versatile chiral diamine intermediate.
-
N-Protection: The pyrrolidine nitrogen is first protected, typically with a Boc group, to prevent its interference in subsequent reactions. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a base.
-
Ester Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
Hydroxyl to Amine Conversion: The resulting hydroxyl group is converted into an amine. A common method involves a three-step sequence:
-
Activation of the alcohol as a good leaving group (e.g., mesylate or tosylate).
-
Displacement with sodium azide to form an alkyl azide.
-
Reduction of the azide to the primary amine, for example, by catalytic hydrogenation.
-
-
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final chiral diamine, which can then be used in further synthetic steps.
Conclusion
This compound is a valuable and versatile chiral building block in drug discovery. Its pre-defined stereochemistry and the synthetic handles of the secondary amine and the methyl acetate group provide medicinal chemists with a robust starting point for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this application note demonstrate its utility in accessing key intermediates for important therapeutic targets like DPP-IV and JAKs, highlighting its potential to accelerate the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, particularly in the design of targeted therapies like kinase inhibitors.[1][2] Its prevalence is not coincidental but is rooted in a combination of advantageous structural and physicochemical properties. The five-membered saturated ring offers a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to planar aromatic systems.[1][3] This non-planarity, characterized by a conformational flexibility known as "pseudorotation," enables the scaffold to adapt and fit optimally within the complex topography of a kinase active site.[4]
METHYL (R)-PYRROLIDINE-3-ACETATE HCL (1) is a particularly valuable chiral building block for several key reasons:
-
Stereochemical Control: The defined (R)-stereochemistry at the C3 position is critical. Biological systems are exquisitely sensitive to stereoisomerism, and the ability to introduce a fixed chiral center often dictates the potency, selectivity, and metabolic stability of a drug candidate.[1][4]
-
Bifunctional Handle: This molecule presents two orthogonal functional groups for synthetic elaboration. The secondary amine is a versatile nucleophile, ideal for introducing the scaffold onto a core structure, while the methyl ester provides a handle for further diversification through amide bond formation.
-
Improved Properties: Incorporation of the pyrrolidine motif can enhance critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and membrane permeability, due to the presence of the basic nitrogen atom.[4]
This guide provides detailed synthetic strategies and protocols for leveraging this compound in the synthesis of novel kinase inhibitors, with a focus on practical application for researchers in drug discovery.
Synthetic Strategies and Core Protocols
The hydrochloride salt of METHYL (R)-PYRROLIDINE-3-ACETATE (1) is a stable, crystalline solid, convenient for handling and storage.[5] Prior to its use in most organic reactions, it requires a simple neutralization step to liberate the free secondary amine. This is typically achieved by treatment with a suitable base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an aqueous solution of sodium bicarbonate.
The two primary synthetic vectors for this building block are reactions at the secondary amine and transformations of the methyl ester.
Strategy 1: N-Arylation/N-Alkylation of the Pyrrolidine Ring
The secondary amine is the most common point of attachment to a kinase inhibitor's core scaffold, which is often a heterocyclic system like a pyrimidine, pyridine, or pyrrolopyrimidine.[6][7]
This is a direct and efficient method for coupling the pyrrolidine to an activated heteroaryl chloride or fluoride. The reaction is driven by the electron-withdrawing nature of the heterocyclic core, which makes the carbon atom susceptible to nucleophilic attack.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagents & Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), and a suitable solvent such as n-butanol, isopropanol, or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Base Addition: Add a tertiary amine base, such as DIPEA (3.0 eq), to the suspension. The base serves to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific heteroaryl chloride. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Causality and Trustworthiness: The use of a slight excess of the pyrrolidine ensures complete consumption of the more valuable heteroaryl starting material. DIPEA is chosen as a non-nucleophilic base to avoid competing reactions. The temperature is critical; it must be high enough to overcome the activation energy of the substitution but not so high as to cause decomposition. Monitoring by LC-MS provides a definitive way to track product formation and starting material consumption, ensuring the reaction is stopped at the optimal time.
Strategy 2: Derivatization of the Acetate Moiety via Amide Coupling
Once the pyrrolidine is attached to the core scaffold, the methyl ester at the C3-position serves as an excellent handle for introducing further diversity. This is most commonly achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide bond formation. This strategy allows for the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagents & Setup: Dissolve the methyl ester starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up & Acidification: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1N HCl.
-
Extraction: Extract the carboxylic acid product into an organic solvent such as ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagents & Setup: To a solution of the carboxylic acid (1.0 eq) in DMF or DCM, add the desired amine (1.1 eq).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in combination with HOBt (Hydroxybenzotriazole) (1.2 eq).[8]
-
Base Addition: Add DIPEA or triethylamine (2.0-3.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final amide product by flash column chromatography or preparative HPLC.
Causality and Trustworthiness: Saponification with LiOH is a mild and effective method for hydrolyzing the ester without affecting other sensitive functional groups. The subsequent amide coupling utilizes well-established reagents that generate highly activated esters in situ, leading to efficient amide bond formation with minimal side reactions.[8] The choice of coupling reagent can be critical; HATU is often more efficient but also more expensive, while EDC/HOBt is a classic, cost-effective combination.[9]
Data Presentation
The following table provides representative data for the described synthetic transformations. Yields and purity are typical for these types of reactions but will vary depending on the specific substrates used.
| Protocol | Starting Material | Product | Typical Yield (%) | Purity (LC-MS) |
| 1.1 (SNAAr) | 2-chloro-4-aminopyrimidine | N-(4-aminopyrimidin-2-yl)-methyl (R)-pyrrolidine-3-acetate | 75-90% | >95% |
| 2.1 (Saponification) | N-Scaffold-methyl (R)-pyrrolidine-3-acetate | N-Scaffold-(R)-pyrrolidine-3-acetic acid | 90-98% | >95% |
| 2.2 (Amide Coupling) | N-Scaffold-(R)-pyrrolidine-3-acetic acid + Benzylamine | N-Scaffold-N-benzyl-(R)-pyrrolidine-3-acetamide | 70-85% | >98% |
Visualization of Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Caption: Standard purification workflow for organic synthesis.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its defined stereochemistry and bifunctional nature allow for the systematic and efficient construction of complex molecules with desirable pharmacological properties. The protocols outlined in this guide provide a robust framework for researchers to incorporate this valuable scaffold into their drug discovery programs, enabling the rapid generation of novel and potent kinase inhibitors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.dk [fishersci.dk]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: METHYL (R)-PYRROLIDINE-3-ACETATE HCL as a Versatile Chiral Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
In the landscape of modern drug discovery, the five-membered pyrrolidine ring is a privileged scaffold, consistently appearing in a significant number of FDA-approved drugs. Its prevalence is not coincidental; the non-planar, sp³-rich nature of the pyrrolidine ring allows for an exceptional exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets. Furthermore, the presence of multiple stereogenic centers allows for fine-tuning of a molecule's spatial arrangement, a factor that can dramatically influence efficacy and safety profiles.
METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE (CAS: 1024038-31-0) is a highly valuable chiral building block that embodies these advantages. It presents two distinct and orthogonal points for chemical modification: a nucleophilic secondary amine within the pyrrolidine ring and an electrophilic methyl ester group. This dual functionality allows for the sequential and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of diverse and elaborate pharmaceutical intermediates.
This guide provides a detailed examination of the physicochemical properties, core synthetic transformations, and detailed experimental protocols for leveraging METHYL (R)-PYRROLIDINE-3-ACETATE HCL in drug development workflows.
Compound Properties and Safety Data
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and reproducible experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | |
| CAS Number | 1024038-31-0 | |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
GHS Hazard Information & Safe Handling
This compound is an irritant and requires careful handling in a controlled laboratory environment.
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Safe Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or powder.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, well-ventilated, dry place in a tightly sealed container. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., Argon) to prevent degradation.
-
Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and consult a physician.
Core Synthetic Transformations & Protocols
The synthetic versatility of this compound stems from its two primary functional groups. The secondary amine is readily functionalized through N-acylation, N-alkylation, or N-arylation reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions.
N-Functionalization via Amide Coupling
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. This protocol details a robust and widely applicable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the secondary amine of the pyrrolidine to form the desired amide with minimal racemization. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to neutralize the HCl salt of the starting material and the HOBt released during the reaction.
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Protocol 3.1: General Procedure for EDC/HOBt-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.05 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).
-
Add anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise. It is crucial to add sufficient base to neutralize the HCl salt and the acids formed during the reaction.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A cloudy precipitate of dicyclohexylurea may form if DCC is used, but the urea from EDC is water-soluble, simplifying purification.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and excess acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl pyrrolidine derivative.
-
Comparative Analysis of Common Coupling Reagents
| Reagent | Pros | Cons |
| EDC/HOBt | Cost-effective, water-soluble byproducts for easy removal, reliable for most substrates. | Can be slower than uronium salts; HOBt has explosive properties when dry. |
| HATU | Highly efficient, rapid reaction times, low rate of racemization, excellent for sterically hindered substrates. | More expensive, can cause guanidinylation of the amine if not pre-activated correctly. |
| PyBOP | Good for hindered couplings, stable, less hazardous than reagents forming HOBt. | Byproducts can be difficult to remove; can be less reactive than HATU. |
N-Functionalization via Reductive Amination
Reductive amination is a superior method for N-alkylation, offering high chemoselectivity and avoiding the over-alkylation issues common with alkyl halides.
Causality: The reaction proceeds by the formation of an iminium ion intermediate between the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this one-pot process because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, ensuring high selectivity.
Protocol 3.2: One-Pot Reductive Amination
-
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
DIPEA (1.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE.
-
Add DIPEA (1.1 equiv) to neutralize the HCl salt and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude N-alkylated product via flash column chromatography.
-
Unlocking Orthogonal Reactivity via Ester Hydrolysis
Hydrolyzing the methyl ester to a carboxylic acid fundamentally alters the molecule's synthetic potential, converting an electrophilic site into a nucleophilic one (after deprotonation) that can participate in subsequent amide coupling reactions.
Causality: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion (from LiOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. A mild base like LiOH is often preferred in complex molecule synthesis to minimize side reactions.
Caption: Strategic utility of ester hydrolysis to enable new amide bond formation.
Protocol 3.3: Saponification using Lithium Hydroxide
-
Materials:
-
N-functionalized Methyl (R)-pyrrolidine-3-acetate derivative (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1N Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ester starting material (1.0 equiv) in a THF/Water (3:1) mixture.
-
Add LiOH·H₂O (2.0 equiv) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Carefully acidify the solution to pH ~5-6 with 1N HCl. The product may precipitate out of solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step without further purification.
-
Application Example: Multi-Step Synthesis of a Drug-Like Scaffold
To illustrate the synergistic use of these protocols, a synthetic route to a hypothetical, more complex pharmaceutical intermediate is outlined below. This demonstrates how this compound serves as the core chiral scaffold.
Caption: A multi-step synthetic pathway demonstrating the precursor's utility.
This sequence showcases the logical flow of synthesis:
-
N-Alkylation: The nitrogen is first functionalized using a readily available aldehyde (Protocol 3.2).
-
Ester Hydrolysis: The ester is converted to a carboxylic acid, revealing a new reactive site (Protocol 3.3).
-
Amide Coupling: The new carboxylic acid is coupled with an amine to build out the other side of the molecule (Protocol 3.1).
This strategy effectively uses the precursor's orthogonal reactive sites to build molecular complexity in a controlled, step-wise manner, preserving the critical (R)-stereochemistry of the core scaffold throughout the synthesis.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its pre-defined stereochemistry and dual, orthogonal functional handles—the secondary amine and the methyl ester—provide medicinal chemists with a reliable and flexible platform for constructing complex molecular architectures. By employing standard, robust protocols such as amide coupling, reductive amination, and saponification, researchers can efficiently generate diverse libraries of chiral compounds, accelerating the discovery and development of novel therapeutic agents.
Application Notes & Protocols: The Strategic Use of METHYL (R)-PYRROLIDINE-3-ACETATE HCL in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Chirality in Modern Agrochemicals
The relentless pursuit of highly effective and environmentally benign crop protection agents has led to a paradigm shift in agrochemical design, with a pronounced emphasis on stereochemistry. Chiral agrochemicals, which possess a specific three-dimensional arrangement of atoms, often exhibit significantly higher efficacy and a more favorable toxicological profile compared to their racemic counterparts.[1] METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS No: 1024038-31-0) has emerged as a valuable and versatile chiral building block in this context. Its inherent chirality and functional group handles—a secondary amine, an ester, and a defined stereocenter—make it an attractive starting material for the enantioselective synthesis of complex heterocyclic structures at the core of many modern insecticides and fungicides.[2][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, with a particular focus on the construction of spirocyclic pyrrolidine-dione insecticides, a class of compounds known for their potent activity against sucking pests.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 1024038-31-0 | --INVALID-LINK--[4] |
| Molecular Formula | C₇H₁₄ClNO₂ | --INVALID-LINK--[4] |
| Molecular Weight | 179.64 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | --INVALID-LINK--[4] |
| Appearance | White to off-white solid | General Supplier Data |
| Solubility | Soluble in water and polar organic solvents | General Supplier Data |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is hydroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling to avoid skin and eye irritation.[4]
Application in Agrochemical Synthesis: A Representative Protocol for Spirocyclic Pyrrolidine-Dione Insecticides
Spirocyclic structures are a prominent feature in a number of modern insecticides due to their unique conformational properties which can enhance binding to target proteins. A notable example of a modern insecticide with a spirocyclic core is Spiropidion, which features a spiro N-methoxy piperidine ring and acts as an inhibitor of acetyl-CoA carboxylase.[5][6][7] The following protocol outlines a representative, multi-step synthesis of a key spiro-pyrrolidine intermediate, illustrating how this compound can be strategically employed.
Overall Synthetic Workflow
The proposed synthesis involves a sequence of reactions to construct the spirocyclic pyrrolidine-dione core, a key structural motif in this class of insecticides.
Caption: Proposed synthetic workflow for a spirocyclic pyrrolidine-dione agrochemical.
Detailed Experimental Protocol: Synthesis of the Spirocyclic Pyrrolidine-Dione Core
This protocol details the key steps of N-protection, acylation, and intramolecular cyclization to form the spirocyclic core.
Step 1: N-Protection of this compound
-
Rationale: Protection of the secondary amine is crucial to prevent side reactions in subsequent steps and to direct the reactivity towards the desired acylation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
-
Step 2: Acylation with a Di-acid Derivative
-
Rationale: This step introduces the second ester group required for the subsequent intramolecular cyclization. A suitable di-acid derivative, such as dimethyl malonate, is used.
-
Procedure:
-
Prepare a solution of the N-Boc protected pyrrolidine intermediate (1.0 eq) in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) to generate the enolate.
-
After stirring for 30-60 minutes at -78 °C, add a suitable acylating agent, for example, methyl malonyl chloride (1.1 eq).
-
Allow the reaction to proceed at -78 °C for 1-2 hours, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1. Purify the crude product by column chromatography.
-
Step 3: Intramolecular Dieckmann Condensation
-
Rationale: This is the key ring-forming step to create the spirocyclic dione. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.
-
Procedure:
-
Dissolve the acylated intermediate from Step 2 (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Add a strong base, for example, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the base and facilitate work-up.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
The resulting spirocyclic β-keto ester can be purified by crystallization or column chromatography.
-
Mechanistic Insights: The Dieckmann Condensation
The formation of the spirocyclic pyrrolidine-dione core relies on the Dieckmann condensation, a robust method for the synthesis of five- and six-membered rings.
Caption: Simplified mechanism of the Dieckmann condensation for the formation of the spirocyclic core.
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group, forming a cyclic alkoxide intermediate. The subsequent expulsion of the alkoxide leaving group (e.g., methoxide) yields the desired cyclic β-keto ester. The driving force for this reaction is the formation of a stable, conjugated enolate of the product upon deprotonation by the alkoxide byproduct.
Conclusion
This compound stands out as a strategically important chiral building block for the synthesis of advanced agrochemicals. Its utility in constructing complex, stereochemically defined heterocyclic cores, such as those found in spirocyclic pyrrolidine-dione insecticides, underscores its potential in the development of novel crop protection agents with enhanced efficacy and improved safety profiles. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists in leveraging this and related chiral intermediates to drive innovation in agrochemical discovery.
References
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]
- 3. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]
- 4. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Derivatization of Methyl (R)-Pyrrolidine-3-Acetate HCl
Abstract
This technical guide provides a comprehensive overview of protocols for the N-derivatization of methyl (R)-pyrrolidine-3-acetate hydrochloride. This chiral building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the pyrrolidine motif in a wide array of pharmaceuticals.[1][2][3][4] This document outlines detailed, field-proven methodologies for common N-derivatization reactions, including N-acylation, N-alkylation, reductive amination, and N-arylation. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a key structural motif in numerous natural products and synthetic drug molecules.[1][2][3][4] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2][4] The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, contributing to the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the pyrrolidine scaffold can enhance aqueous solubility and other physicochemical characteristics of a drug candidate.
Methyl (R)-pyrrolidine-3-acetate hydrochloride is a valuable chiral starting material that presents a secondary amine for diverse functionalization, enabling the synthesis of a wide range of derivatives for screening in drug discovery programs. This guide provides practical and robust protocols for the N-derivatization of this important building block.
General Considerations Before Starting
Starting Material: Methyl (R)-pyrrolidine-3-acetate is supplied as a hydrochloride salt.[5][6][7] The protonated amine is not nucleophilic. Therefore, in most derivatization reactions, a base must be added to neutralize the hydrochloride and liberate the free secondary amine. The choice of base is critical and will be discussed in each protocol.
Monitoring the Reaction: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
Purification: Purification of the final products can be achieved by various techniques, including column chromatography on silica gel, preparative High-Performance Liquid Chromatography (HPLC), or crystallization.[8] The choice of method will depend on the properties of the synthesized derivative.
Protocols for N-Derivatization
N-Acylation: Formation of Amides
N-acylation is a common transformation that introduces an acyl group onto the pyrrolidine nitrogen, forming an amide.[9] This modification can significantly alter the biological activity and physicochemical properties of the parent molecule.[10]
Reaction Principle: The free secondary amine of methyl (R)-pyrrolidine-3-acetate attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or acid anhydride) to form a tetrahedral intermediate, which then collapses to yield the N-acylated product.[11] A base is required to neutralize the HCl salt of the starting material and to scavenge the acidic byproduct generated during the reaction (e.g., HCl from an acid chloride).[12]
Visual Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol:
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq), dropwise. One equivalent of the base neutralizes the HCl salt, and the second equivalent scavenges the acid produced during the acylation.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chloride, Acid anhydride | Highly reactive electrophiles for efficient acylation. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic organic bases to neutralize HCl and scavenge acidic byproducts.[11] |
| Solvent | Dichloromethane (DCM), THF, DMF | Aprotic solvents that are unreactive towards the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
N-Alkylation: Introduction of Alkyl Groups
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the pyrrolidine with an alkyl halide or another suitable alkylating agent.[9]
Reaction Principle: The nucleophilic nitrogen of the free pyrrolidine attacks the electrophilic carbon of the alkylating agent in an SN2 reaction. A base is required to deprotonate the starting material's hydrochloride salt. A non-nucleophilic base is preferred to avoid competition with the pyrrolidine.
Visual Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Detailed Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), the alkylating agent (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent like acetonitrile (ACN) or DMF.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. The reaction temperature and time will depend on the reactivity of the alkylating agent.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-alkylated product.
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl iodides, bromides, or tosylates | Good leaving groups facilitate the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Inorganic bases are easily removed by filtration. DIPEA is a soluble organic base. |
| Solvent | Acetonitrile (ACN), DMF | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkylating agents. |
Reductive Amination: Synthesis of N-Alkyl Derivatives from Carbonyls
Reductive amination is a powerful method for forming C-N bonds and is a common strategy for N-alkylation.[13][14][15]
Reaction Principle: The pyrrolidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride reducing agent to yield the N-alkylated product.[14] The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[13]
Visual Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Detailed Protocol:
-
Preparation: To a flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent and Base: Add a suitable solvent such as 1,2-dichloroethane (DCE) or THF, followed by a base like triethylamine (1.1 eq) to neutralize the HCl salt.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Carbonyl Compound | Aldehydes, Ketones | The electrophilic partner for iminium ion formation. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group.[13] |
| Solvent | 1,2-Dichloroethane (DCE), THF, Methanol | Solvents that are compatible with the reducing agent and dissolve the reactants. |
| pH Control | Mildly acidic conditions favor iminium ion formation. | The reaction is often self-catalyzing due to the presence of acetic acid from NaBH(OAc)₃. |
N-Arylation: Introducing Aromatic Moieties
The introduction of an aryl group on the pyrrolidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.[16][17][18][19]
Reaction Principle: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide (or triflate).[17] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[17]
Visual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Detailed Protocol:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Loading: To a Schlenk tube or a sealed reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).
-
Addition of Reactants: Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Reaction Principle: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide.[16][18][19][20] The reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often uses a ligand to facilitate the catalytic cycle.[16][18] The mechanism is believed to involve the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide.[18][19]
Detailed Protocol:
-
Preparation: In a sealable reaction tube, combine the copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Reactant Addition: Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with aqueous ammonia to remove copper salts, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., BINAP, Xantphos) | Diamines, amino acids (e.g., L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Toluene, Dioxane | DMF, DMSO, NMP |
| Temperature | 80-110 °C | 100-150 °C |
Product Characterization
The successful synthesis of the N-derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. Successful derivatization will result in characteristic shifts in the signals of the protons and carbons near the pyrrolidine nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. For example, the formation of an amide in an N-acylation reaction can be confirmed by the appearance of a characteristic C=O stretching frequency.[21][22]
Conclusion
The protocols detailed in this guide provide a robust foundation for the N-derivatization of this compound. By understanding the principles behind each reaction, researchers can effectively synthesize a diverse library of compounds for further investigation in drug discovery and development. The choice of derivatization strategy will depend on the desired final product and the available starting materials. Careful optimization of reaction conditions and appropriate analytical characterization are essential for successful outcomes.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. organicreactions.org [organicreactions.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. vjs.ac.vn [vjs.ac.vn]
Application Notes and Protocols for METHYL (R)-PYRROLIDINE-3-ACETATE HCL in Multi-Component Reactions
Introduction: The Strategic Advantage of Chiral Pyrrolidines in Complex Syntheses
In the landscape of modern drug discovery and development, the efficient construction of complex, stereochemically defined molecules is paramount. Multi-component reactions (MCRs), which enable the formation of a single product from three or more reactants in a single synthetic operation, represent a powerful strategy for achieving molecular diversity and complexity with high atom economy.[1][2] Among the various building blocks utilized in MCRs, chiral amines are of particular interest as they can introduce stereocenters and influence the stereochemical outcome of the reaction.[3][4] METHYL (R)-PYRROLIDINE-3-ACETATE HCL is a versatile chiral building block featuring a secondary amine within a rigid pyrrolidine scaffold and a pendant methyl ester group.[5][6] This unique combination of functionalities makes it an attractive candidate for the diastereoselective synthesis of novel peptidomimetics and other complex chiral molecules via MCRs, most notably the Ugi four-component reaction (U-4CR).[7]
These application notes provide a comprehensive guide to the utilization of this compound in MCRs, with a focus on the Ugi reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters for achieving high diastereoselectivity and yield.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 179.64 g/mol | [6] |
| Appearance | White solid | [5] |
| Solubility | Soluble in water | [5] |
| Chirality | (R)-enantiomer | [5] |
The Ugi Four-Component Reaction: A Mechanistic Overview
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide.[2][8] The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[9]
Caption: Generalized mechanism of the Ugi four-component reaction.
The stereochemical outcome of the Ugi reaction, when a chiral amine such as this compound is employed, is determined during the nucleophilic addition of the isocyanide to the chiral iminium ion intermediate. The rigid pyrrolidine ring directs the approach of the isocyanide, leading to the preferential formation of one diastereomer.
Application Protocol: Diastereoselective Synthesis of a Peptidomimetic via Ugi Reaction
This protocol details a general procedure for the diastereoselective Ugi four-component reaction utilizing this compound.
Materials and Reagents
-
This compound
-
An aldehyde (e.g., isobutyraldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the diastereoselective Ugi reaction.
Step-by-Step Procedure
-
Preparation of the Amine Salt: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL).
-
Imine Formation: To the stirred solution, add the aldehyde (e.g., isobutyraldehyde, 1.05 mmol, 1.05 equiv). Then, add triethylamine (1.1 mmol, 1.1 equiv) dropwise to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 15-20 minutes. The triethylamine is crucial to liberate the free secondary amine, which is the active nucleophile.
-
Addition of Components: Add the carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 equiv) to the reaction mixture, followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv). The addition of the isocyanide can be exothermic, so it should be added cautiously.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted carboxylic acid and triethylammonium salts. Follow this with a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched α-acylamino carboxamide.
Expected Results and Diastereoselectivity
The use of the chiral (R)-pyrrolidine scaffold is expected to induce facial selectivity in the addition of the isocyanide to the iminium intermediate, resulting in a diastereomeric excess (d.e.) of the final product. The level of diastereoselectivity will depend on the specific aldehyde, carboxylic acid, and isocyanide used. It is anticipated that sterically bulky reactants will enhance the diastereoselectivity. The d.e. can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation; inactive isocyanide; insufficient reaction time. | Ensure the use of anhydrous solvent. Check the quality of the isocyanide. Extend the reaction time and monitor by TLC or LC-MS. |
| Low Diastereoselectivity | Insufficient steric hindrance to direct the isocyanide addition. | Experiment with more sterically demanding aldehydes, carboxylic acids, or isocyanides. Lowering the reaction temperature may also improve selectivity. |
| Formation of Side Products | The Passerini reaction (a three-component reaction of the aldehyde, carboxylic acid, and isocyanide) can be a competing pathway. | Ensure the efficient formation of the imine before the addition of the other components. Maintaining a slight excess of the amine and aldehyde can favor the Ugi pathway. |
| Difficult Purification | The product may have similar polarity to starting materials or byproducts. | Optimize the eluent system for column chromatography. A derivatization of the product to alter its polarity for purification can be considered, followed by deprotection. |
Safety Precautions
-
Isocyanides are known for their pungent and unpleasant odor and are toxic. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.[10]
-
This compound may cause skin and eye irritation.[6]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
Conclusion
This compound is a valuable and effective chiral building block for the diastereoselective synthesis of complex molecules via multi-component reactions. The Ugi four-component reaction, in particular, provides a rapid and efficient route to novel peptidomimetic structures with a high degree of stereocontrol. The protocols and guidelines presented herein offer a robust starting point for researchers and scientists in drug development to explore the vast chemical space accessible through this powerful synthetic strategy. Careful optimization of reaction parameters will enable the synthesis of diverse libraries of chiral compounds for biological screening and lead optimization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Enantioselective Functionalization of Methyl (R)-Pyrrolidine-3-Acetate HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The chiral pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective therapeutics. Methyl (R)-pyrrolidine-3-acetate HCl is a versatile starting material that offers a pre-defined stereocenter at the C3 position, providing a valuable entry point for the synthesis of novel, enantiomerically pure drug candidates. This guide provides a comprehensive overview of strategies and detailed protocols for the enantioselective functionalization of the pyrrolidine ring in this specific substrate.
Strategic Considerations for Functionalization
Direct functionalization of the pyrrolidine ring in this compound requires careful consideration of the reactivity of the different C-H bonds and the presence of the ester functional group. The nitrogen atom, being a secondary amine in the hydrochloride salt, must first be protected to enable controlled and selective C-H activation. The choice of protecting group is critical as it can influence the regioselectivity of the subsequent functionalization.
A common and effective strategy involves the use of a tert-butyloxycarbonyl (Boc) group to protect the nitrogen. This allows for the application of well-established palladium-catalyzed C-H activation/arylation protocols. The acetate side chain at the C3 position can be leveraged to direct functionalization to specific positions on the pyrrolidine ring.
Part 1: N-Protection of Methyl (R)-Pyrrolidine-3-Acetate
Prior to attempting C-H functionalization, the secondary amine of the starting material must be protected. The Boc group is a suitable choice due to its stability under various reaction conditions and its ease of removal.
Protocol 1: N-Boc Protection
This protocol details the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1024038-31-0 | 179.64 | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc)₂O | 24424-99-5 | 218.25 | 1.1 eq |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.2 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL/g |
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
To the suspension, add triethylamine (Et₃N) (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-methyl (R)-pyrrolidine-3-acetate.
Part 2: Enantioselective C-H Functionalization Strategies
With the N-Boc protected substrate in hand, several enantioselective functionalization strategies can be employed. The choice of strategy will determine the position of functionalization on the pyrrolidine ring.
Strategy A: Palladium-Catalyzed α-Arylation (C2/C5 Position)
The α-methylene C-H bonds adjacent to the nitrogen are often the most reactive. Palladium-catalyzed methods have been developed for the enantioselective arylation at these positions.[1][2] While the existing literature primarily focuses on unsubstituted N-Boc-pyrrolidine, this protocol is adapted for the C3-substituted substrate. The presence of the acetate group at C3 is expected to influence the regioselectivity between the C2 and C5 positions.
This protocol is adapted from the work of Campos et al. for the α-arylation of N-Boc-pyrrolidine.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-Boc-methyl (R)-pyrrolidine-3-acetate | N/A | 243.30 | 1.0 eq |
| Aryl bromide | Various | Various | 1.2 eq |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 eq |
| Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄) | 131274-22-1 | 290.16 | 0.10 eq |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.0 eq |
| Toluene | 108-88-3 | 92.14 | 5 mL/mmol |
Procedure:
-
To an oven-dried flask, add palladium(II) acetate (0.05 eq) and tri-tert-butylphosphine tetrafluoroborate (0.10 eq).
-
Add toluene, followed by the aryl bromide (1.2 eq), N-Boc-methyl (R)-pyrrolidine-3-acetate (1.0 eq), and sodium tert-butoxide (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome and Scientific Rationale: This reaction is expected to yield a mixture of C2 and C5 arylated products. The stereochemistry at the C3 position may direct the arylation to one of these positions with some degree of selectivity. The use of a bulky phosphine ligand like tri-tert-butylphosphine is crucial for promoting the catalytic cycle.
Strategy B: Palladium-Catalyzed β-Arylation (C4 Position) via a Directing Group
To achieve functionalization at the more remote and less activated C4 position, a directing group strategy is often necessary. The acetate group at C3 can be converted to a directing group, such as an aminoquinoline amide, which can then direct a palladium catalyst to the adjacent C4-H bond.[3][4]
First, the methyl ester must be hydrolyzed to the corresponding carboxylic acid, which is then coupled with 8-aminoquinoline.
Step 1: Hydrolysis of the Ester
-
Dissolve N-Boc-methyl (R)-pyrrolidine-3-acetate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield N-Boc-(R)-pyrrolidine-3-acetic acid.
Step 2: Amide Coupling with 8-Aminoquinoline
-
Dissolve the carboxylic acid from the previous step in DCM.
-
Add 8-aminoquinoline (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).
-
Add diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and purify by column chromatography to obtain the N-Boc-(R)-pyrrolidin-3-yl-acetylaminoquinoline.
This protocol is adapted from the work of Antermite et al.[3][4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-Boc-(R)-pyrrolidin-3-yl-acetylaminoquinoline | N/A | 396.49 | 1.0 eq |
| Aryl iodide | Various | Various | 1.5 eq |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 eq |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq |
| Toluene | 108-88-3 | 92.14 | 2 mL/mmol |
Procedure:
-
In a sealed tube, combine the aminoquinoline-functionalized substrate (1.0 eq), aryl iodide (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq).
-
Add toluene and heat the mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
Expected Outcome and Scientific Rationale: This reaction is expected to yield the cis-3,4-disubstituted pyrrolidine as the major product with high regio- and stereoselectivity. The aminoquinoline directing group coordinates to the palladium catalyst, bringing it in close proximity to the C4-H bond and facilitating its activation. The cis selectivity arises from the thermodynamic preference for the less sterically hindered palladacycle intermediate.
Part 3: Deprotection and Further Transformations
Following successful functionalization, the protecting and directing groups can be removed to unveil the desired product, which can then be subjected to further modifications.
Protocol 5: Removal of the Boc Group and Aminoquinoline Directing Group
Step 1: Removal of the Aminoquinoline Group
-
Dissolve the arylated product in a mixture of ethanol and water.
-
Add an excess of iron(III) chloride (FeCl₃) and stir at 80 °C for 12 hours.
-
Cool the reaction, filter, and concentrate. The resulting product will be the C4-arylated N-Boc-pyrrolidine-3-carboxylic acid.
Step 2: Removal of the Boc Group
-
Dissolve the N-Boc protected pyrrolidine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting product will be the functionalized pyrrolidine as its TFA salt.
Conclusion
The enantioselective functionalization of this compound offers a powerful avenue for the synthesis of novel and diverse chiral pyrrolidine derivatives for drug discovery. By employing a strategic combination of N-protection and palladium-catalyzed C-H activation, it is possible to achieve selective functionalization at the C2, C5, and C4 positions of the pyrrolidine ring. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of reaction conditions may be necessary for specific substrates and coupling partners to achieve optimal yields and selectivities.
References
- 1. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 2. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Welcome to the Technical Support Center for the synthesis and optimization of METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis, ensuring high yield, purity, and stereochemical integrity.
I. Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product specifications. The general synthetic strategy involves three key stages:
-
Esterification: Conversion of the commercially available (R)-N-Boc-3-pyrrolidineacetic acid to its corresponding methyl ester.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.
-
Salt Formation: Reaction of the free base with hydrochloric acid to afford the final hydrochloride salt.
This guide will delve into the optimization and troubleshooting of each of these critical steps.
Diagram of the Synthetic Workflow:
Caption: General synthetic route for this compound.
II. Detailed Experimental Protocols & Optimization
Step 1: Esterification of (R)-N-Boc-3-pyrrolidineacetic acid
The initial step involves the conversion of the carboxylic acid to a methyl ester. A common and effective method is the use of thionyl chloride in methanol.
Protocol:
-
To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-methyl (R)-pyrrolidine-3-acetate.
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the reactant. Ensure it is anhydrous to prevent hydrolysis of thionyl chloride and the product ester. |
| Reagent | Thionyl Chloride (SOCl₂) | A highly effective reagent for this conversion. Other methods like Fischer esterification (H₂SO₄/MeOH) can work but may require longer reaction times. |
| Temperature | 0 °C to Reflux | Initial addition at 0 °C controls the exothermic reaction. Refluxing ensures the reaction goes to completion. |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) | The product ester will have a higher Rf value than the starting carboxylic acid. |
Step 2: N-Boc Deprotection
This is a critical step where the choice of acid and reaction conditions can significantly impact the yield and purity, primarily due to the potential for ester hydrolysis.
Protocol (Method A: HCl in Dioxane):
-
Dissolve the N-Boc-methyl (R)-pyrrolidine-3-acetate (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per gram of substrate).
-
Add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
Protocol (Method B: Trifluoroacetic Acid - Use with Caution):
-
Dissolve the N-Boc protected ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Carefully neutralize with a saturated aqueous solution of NaHCO₃ and extract the free base into an organic solvent. Note: This method is generally harsher and increases the risk of ester hydrolysis.
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Reagent | 4M HCl in 1,4-Dioxane | This is a standard and often milder condition for Boc deprotection that can minimize ester hydrolysis compared to TFA.[1] |
| Solvent | Anhydrous 1,4-Dioxane or DCM | Anhydrous conditions are crucial to prevent water from participating in side reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help to suppress side reactions, especially ester hydrolysis. |
| Monitoring | TLC (visualized with ninhydrin stain) | The deprotected amine will be ninhydrin-positive, while the Boc-protected starting material will not. |
Step 3: Hydrochloride Salt Formation
If the deprotection step does not directly yield the hydrochloride salt, or if the free base is isolated, a final salt formation step is necessary.
Protocol:
-
Dissolve the crude methyl (R)-pyrrolidine-3-acetate free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) or bubble HCl gas through the solution until precipitation is complete.
-
Collect the resulting white solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain pure this compound.
| Parameter | Recommended Condition | Rationale & Optimization Tips |
| Solvent | Diethyl Ether or Ethyl Acetate | The hydrochloride salt is typically insoluble in these solvents, facilitating its precipitation and isolation. |
| Reagent | HCl in Diethyl Ether or Gaseous HCl | Provides a clean and efficient way to form the salt. |
| Purification | Trituration/Washing with Ether | This helps to remove any residual starting materials or non-polar byproducts. |
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Diagram of Troubleshooting Logic:
References
Common side reactions in the synthesis of METHYL (R)-PYRROLIDINE-3-ACETATE HCL derivatives
Introduction: Welcome to the technical support guide for the synthesis of METHYL (R)-PYRROLIDINE-3-ACETATE HCL and its derivatives. This chiral pyrrolidine is a valuable building block in medicinal chemistry and drug development, prized for its role as a constrained beta-amino acid analogue.[1][2] However, its synthesis is not without challenges. Common pitfalls include loss of stereochemical integrity, incomplete reactions, and the formation of persistent side products. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to navigate these complexities. We will delve into the causality behind common issues and offer self-validating protocols to enhance the robustness and reproducibility of your synthetic campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Loss of Stereochemical Integrity (Racemization)
Question: My final product exhibits low enantiomeric excess (ee). I started with an enantiopure precursor like (R)-glutamic acid. What is causing racemization at the C3 position, and how can I prevent it?
Answer: This is a critical and frequent issue. The primary cause of racemization at the C3 position is the acidity of the alpha-proton to the ester carbonyl. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) enantiomers.
Causality & Mechanism: The key vulnerability is any step where a base is present while the acetate side chain is attached. This includes:
-
N-protection/deprotection steps: Using strong bases for protection or certain deprotection workups.
-
Alkylation or modification of the N-position: Reactions on the pyrrolidine nitrogen using basic conditions.
-
Ester hydrolysis/transesterification: Basic saponification is a major culprit for racemization.
Caption: Mechanism of base-mediated racemization at the C3 position.
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, avoid using strong, non-hindered bases like NaOH, KOH, or sodium methoxide after the acetate side chain has been established. If a base is necessary, opt for weaker, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine at low temperatures.
-
Acid-Catalyzed Esterification: Use acidic methods for esterification, such as Fischer esterification (SOCl₂ in methanol or HCl gas in methanol). This avoids the formation of the problematic enolate.[3]
-
Strategic Protection: Keep the pyrrolidine nitrogen protected with a group like Boc (tert-butyloxycarbonyl) throughout the synthesis until the final step. The electron-withdrawing nature of the carbamate slightly reduces the acidity of the alpha-proton.
-
Final Deprotection Conditions: For the final HCl salt formation and deprotection (e.g., of a Boc group), use anhydrous acidic conditions, such as HCl in dioxane or diethyl ether. This provides the desired salt directly while preventing base-mediated side reactions.
Issue 2: Formation of Pyroglutamic Acid Derivatives during Ring Synthesis
Question: When starting from L-glutamic acid, I'm observing a significant amount of a lactam byproduct, which I believe is a pyroglutamic acid derivative. Why does this happen and how can I favor the desired reduction pathway?
Answer: This side reaction is very common when attempting to reduce the C5 carboxylic acid of glutamic acid to form the corresponding amino alcohol, a key intermediate for cyclization. The proximal amine nucleophilically attacks the C5 carboxylic acid (or its activated form), leading to intramolecular cyclization to form the highly stable five-membered pyroglutamate lactam.
Causality & Mechanism:
-
Thermodynamic Stability: The formation of the five-membered lactam ring is thermodynamically very favorable.
-
Reaction Conditions: Conditions that activate the carboxylic acid (e.g., high heat, presence of coupling agents, or conversion to an acyl chloride) without immediate reduction will strongly favor lactam formation.
Troubleshooting Steps:
-
Protect the Nitrogen First: Before any reduction, protect the nitrogen of glutamic acid, typically as a Boc or Cbz derivative. This significantly reduces the nucleophilicity of the nitrogen, suppressing the intramolecular cyclization.
-
Esterify Both Carboxylic Acids: Convert both carboxylic acids to methyl or ethyl esters. This "protects" them from intramolecular attack. The diester can then be selectively reduced.
-
Choice of Reducing Agent: Use a reducing agent that is highly effective for esters but requires milder conditions. Lithium borohydride (LiBH₄) is often a good choice as it can be more selective than the more powerful Lithium Aluminum Hydride (LAH). With LAH, very low temperatures (e.g., -78 °C to 0 °C) are critical to control reactivity and prevent side reactions.[4]
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Starting Material | Unprotected Glutamic Acid | N-Boc-Glutamic Acid | Reduces N-nucleophilicity, preventing lactam formation. |
| Reduction Temp. | Room Temperature | -78 °C to 0 °C | Controls the high reactivity of strong reducing agents like LAH. |
| Workup | Non-aqueous quench | Careful aqueous workup | Manages excess reducing agent and salts without generating high local pH. |
Issue 3: Incomplete Fischer Esterification and Ester Hydrolysis
Question: My Fischer esterification of the pyrrolidine-3-acetic acid is incomplete, and I suspect some of my ester product is hydrolyzing back during workup. How can I improve the yield and stability?
Answer: Fischer esterification is an equilibrium-controlled process.[3] To drive the reaction to completion, you must shift the equilibrium towards the product side. Ester hydrolysis during workup is also a common issue if conditions are not carefully controlled.
Caption: Workflow for optimizing the Fischer esterification process.
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: Employ methanol as the solvent. According to Le Chatelier's principle, using a large excess of one reactant (methanol) will push the equilibrium towards the products. Yields can increase significantly when going from stoichiometric amounts to using the alcohol as the solvent.[3]
-
Remove Water: While difficult on a lab scale without specialized equipment like a Dean-Stark trap, ensuring all reagents and glassware are anhydrous will help. The acid catalyst itself (e.g., SOCl₂) can act as a dehydrating agent.
-
Controlled Workup: After the reaction is complete, cool the mixture before quenching. Neutralize the acid catalyst carefully by slowly adding the reaction mixture to a chilled, saturated solution of sodium bicarbonate (NaHCO₃). A rapid, uncontrolled quench can create localized heat and basic conditions, promoting hydrolysis.
-
Prompt Extraction: Do not let the product sit in the aqueous basic layer for an extended period. Immediately extract the ester into a suitable organic solvent like ethyl acetate or dichloromethane.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis: Boc or Cbz? A1: Both Boc and Cbz (Carboxybenzyl) are effective, but Boc is often preferred for this specific synthesis.[4]
-
Boc (tert-butyloxycarbonyl): Deprotected under acidic conditions (e.g., TFA or HCl in dioxane). This is highly compatible with the final step of forming the hydrochloride salt, as deprotection and salt formation can be achieved in a single step. It is stable to the reducing agents often used in the synthesis.
-
Cbz (Carboxybenzyl): Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is very mild but can be problematic if other functional groups in the molecule (like alkenes or alkynes) are sensitive to reduction.
Q2: My N-Boc deprotection with TFA is messy. What are the alternatives for generating the final HCl salt? A2: While TFA is effective, its high acidity can sometimes cause side reactions, and its removal can be tedious. A superior method is to use a solution of anhydrous HCl in an organic solvent.
-
Protocol: Dissolve the N-Boc protected METHYL (R)-PYRROLIDINE-3-ACETATE in a minimal amount of a solvent like diethyl ether, ethyl acetate, or methanol. Bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in dioxane (typically 4M). The deprotection occurs readily, and the desired hydrochloride salt often precipitates directly from the solution, yielding a pure product after filtration and washing.
Q3: How can I effectively purify the intermediates, which are often polar and water-soluble? A3: Purification of polar amine intermediates can be challenging.[4]
-
Thorough Extraction: When performing an aqueous workup, ensure the aqueous layer is extracted multiple times (3-5x) with an organic solvent to recover all the product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and can break up emulsions.
-
Column Chromatography Additives: For column chromatography on silica gel, streaking of the amine product is common. This can be mitigated by pre-treating the silica with triethylamine or adding a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to the eluent.[4] This deactivates the acidic sites on the silica gel, leading to better peak shape and separation.
References
Technical Support Center: Purification of METHYL (R)-PYRROLIDINE-3-ACETATE HCL and its Derivatives
Welcome to the technical support guide for METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. Pyrrolidine derivatives are crucial precursors in the synthesis of numerous pharmaceutical agents.[1][2] However, their purification can present unique challenges due to their polarity, basicity, and potential for side reactions.
This guide provides in-depth, field-proven insights into troubleshooting common purification issues, offering step-by-step protocols and explaining the chemical principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: My this compound is an oil or a sticky gum after synthesis, not the expected white solid. What should I do?
A: This is a common issue often caused by residual solvents or impurities acting as an anti-solvent or preventing crystallization.
-
Primary Cause: Incomplete removal of reaction solvents (e.g., Methanol, THF, Dichloromethane) or the presence of byproducts from the preceding reaction (e.g., deprotection of a Boc-group).
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure the crude product is dried under high vacuum for an extended period (12-24 hours), possibly with gentle heating (30-40°C), to remove volatile solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Diethyl ether or hexanes are excellent first choices. Vigorously scratch the side of the flask with a glass rod during this process to create nucleation sites.[3]
-
Recrystallization: If trituration fails, proceed to a full recrystallization protocol as detailed later in this guide. This is the most robust method for obtaining a pure, crystalline solid.[3]
-
Q2: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or develop a column. How can I resolve this?
A: Streaking is characteristic of basic amines interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong ionic interaction causes the compound to "stick" and elute slowly and unevenly.[4][5]
-
The Chemistry: The basic nitrogen of the pyrrolidine is protonated by the acidic silica, forming a salt that adsorbs strongly to the stationary phase.[4][6]
-
Solution: Mobile Phase Modification: To prevent this interaction, you must neutralize the acidic sites or ensure your amine remains in its free-base form. Add a small amount of a basic modifier to your eluent system.[5][6]
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as part of your polar solvent system (e.g., Dichloromethane / (7N NH₃ in MeOH)).
-
-
Q3: Can I purify this compound directly on a standard silica gel column?
A: It is strongly discouraged. Amine salts are highly polar and will likely either not elute from the column at all or will streak so severely that no separation is achieved.[6] The HCl salt will have very strong interactions with the silica stationary phase.[6]
-
Correct Approach: You must first convert the HCl salt to its free-base form before attempting silica gel chromatography. This is done via an aqueous workup:
-
Dissolve the HCl salt in water.
-
Basify the aqueous solution to a pH > 10 using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extract the free-base amine into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to get the crude free-base, which can then be purified via column chromatography using a base-modified eluent.
-
Q4: After an amide coupling reaction, how do I remove byproducts from coupling agents like EDC or DCC?
A: This is a critical purification step in amide bond formation.[7] The byproducts, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC or dicyclohexylurea (DCU) from DCC, must be removed.
-
For EDC: The resulting urea (EDU) is water-soluble, especially under acidic conditions. A standard acidic workup is effective.
-
Quench the reaction and dilute with an organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid), water, a dilute base (e.g., saturated NaHCO₃ solution), and finally brine. The acidic wash protonates the EDU, rendering it highly soluble in the aqueous phase.
-
-
For DCC: The resulting urea (DCU) is poorly soluble in most organic solvents.
-
After the reaction is complete, filter the crude reaction mixture (often after cooling it in an ice bath) to remove the precipitated DCU.
-
Proceed with the standard aqueous acid/base wash sequence described above to remove any remaining DCU and other impurities.
-
Purification Troubleshooting Guides
This section provides a systematic approach to purifying the starting material and its common derivatives.
Logical Flow for Purification Method Selection
The choice of purification technique depends on the specific properties of the crude material. The following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting a purification strategy.
Guide 1: Purification of Starting Material: this compound
The primary and most effective method for purifying this chiral salt is recrystallization. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3]
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: The key is to find a solvent or solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Place a small amount of your crude HCl salt in several test tubes.
-
Add a few drops of different solvents (see Table 1) to each tube at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Heat the tubes that show poor room-temperature solubility. A suitable solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent system.
-
-
Main Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen hot solvent (or solvent mixture) dropwise while heating and swirling until the solid just dissolves. Do not add excess solvent.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
Once crystals begin to form, you can accelerate the process by placing the flask in an ice-water bath for 30-60 minutes.
-
Collect the pure crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.
-
Dry the crystals under high vacuum to obtain the pure this compound.
-
Data Table 1: Common Recrystallization Solvents for Amine HCl Salts
| Solvent / System | Polarity | Typical Use & Rationale |
| Isopropanol (IPA) / Diethyl Ether | Polar / Non-polar | Dissolve in minimal hot IPA, then add ether as an anti-solvent until turbidity appears. Cool slowly. Excellent for polar salts. |
| Methanol (MeOH) / Ethyl Acetate (EtOAc) | Polar / Medium | Similar to the IPA/Ether system. Dissolve in hot methanol and add ethyl acetate to induce crystallization. |
| Ethanol (EtOH) / Water | Polar / Polar | Use a minimal amount of water to aid dissolution in hot ethanol. Good for highly polar salts that are sparingly soluble in pure alcohols. |
| Acetic Acid | Polar, Acidic | Can be a good solvent for basic compounds, sometimes used in mixtures.[8] |
Guide 2: Purification of Amide Coupling Products
A common application of this compound is in amide bond formation with a carboxylic acid.[7][9] The purification workflow involves an initial extraction followed by chromatography.
Workflow for Amide Product Purification
Caption: Standard workflow for purifying an amide coupling product.
Troubleshooting Column Chromatography
Even after a thorough workup, column chromatography is often necessary to achieve high purity.
Data Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product won't elute from the column | 1. Eluent is not polar enough. 2. Product is more polar than expected (e.g., residual HCl salt). | 1. Gradually increase the polarity of the mobile phase (e.g., increase MeOH content in DCM/MeOH). 2. Ensure the pre-column workup was effective. If necessary, re-dissolve, basify, and re-extract the material. |
| Poor separation from impurities | 1. Improper solvent system. 2. Column was overloaded with crude material. | 1. Re-optimize the eluent using TLC. Test different solvent systems (e.g., switch from EtOAc/Hexanes to DCM/MeOH). 2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product decomposes on the column | 1. The compound is sensitive to the acidic silica.[5] | 1. Deactivate the silica by flushing the column with the eluent containing 1% TEA before loading the sample.[5] 2. Consider using a different stationary phase like alumina or amine-functionalized silica.[4][10] |
Analytical Methods for Purity Assessment
Purification should always be followed by analysis to confirm both chemical and stereochemical purity.
-
Chemical Purity (NMR & HPLC):
-
¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual solvents or reaction-related impurities.
-
Reversed-phase HPLC with UV detection is a powerful tool to assess chemical purity, often achieving baseline separation of the main product from minor impurities.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Since the starting material is chiral, it is critical to confirm that no racemization occurred during the reaction or purification.
-
Direct Method: Use a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H) to separate the enantiomers directly.[11]
-
Indirect Method: Derivatize the amine with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[12] This is a highly sensitive method for detecting even trace amounts of the undesired enantiomer.[12]
-
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Overcoming Solubility Challenges with METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Welcome to the technical support center for METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in organic solvents. As a hydrochloride salt, its inherent polarity often presents challenges in non-polar organic media. This resource provides in-depth, field-proven insights and protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: this compound is the hydrochloride salt of an organic amine.[1] The presence of the ionic bond between the protonated pyrrolidine nitrogen and the chloride anion confers a high degree of polarity and crystal lattice energy.[2] Non-polar or weakly polar organic solvents like DCM and THF lack the ability to effectively solvate these ions and overcome the energy of the crystal lattice, leading to poor solubility. The principle of "like dissolves like" governs this behavior; polar, ionic compounds preferentially dissolve in polar solvents.[3]
Q2: I'm observing a white solid crashing out of my reaction mixture. What is happening?
A2: This is a common observation when the reaction conditions are not suitable for maintaining the solubility of the salt. The precipitation could be the starting material itself if the chosen solvent has low solvating power. Alternatively, if the reaction involves a change in the polarity of the medium or the consumption of a solubilizing agent, the product or starting material may precipitate. For hydrochloride salts, this can also occur if the pH of the medium changes, affecting the equilibrium between the salt and its free base form.[4]
Q3: Can I use this compound directly in my reaction, or do I need to convert it to the free base first?
A3: This depends on the specific requirements of your reaction. If your reaction is compatible with the presence of a hydrochloride salt and a suitable polar aprotic solvent can be used, you may be able to use it directly. However, for many organic reactions, particularly those involving basic reagents or sensitive catalysts, the acidic proton of the hydrochloride salt can interfere. In such cases, converting the salt to its free base form is often necessary.[5]
Q4: What are the best initial solvents to try for dissolving this compound?
A4: Polar aprotic solvents are generally the best starting point. Consider solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[6] These solvents have high dielectric constants and can effectively solvate the ions of the salt. For some applications, polar protic solvents like methanol or ethanol can also be effective, although their reactivity in certain chemical transformations should be considered.
Q5: Are there any additives that can improve the solubility of this hydrochloride salt in less polar solvents?
A5: Yes, the use of a phase-transfer catalyst (PTC) can be an effective strategy.[7][8] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers, can form an ion pair with the pyrrolidine cation, creating a more lipophilic complex that is more soluble in organic solvents.[9][10] This technique is particularly useful for reactions occurring in biphasic systems.[11]
Troubleshooting Guides & Protocols
Guide 1: Direct Solubilization using Co-solvents
This approach is suitable for reactions where the hydrochloride salt form is acceptable. The goal is to find a solvent system that provides sufficient solubility for the reaction to proceed.
Experimental Protocol:
-
Initial Screening: In separate small vials, attempt to dissolve a small, known quantity of this compound in a range of polar aprotic solvents (DMF, DMSO, NMP).
-
Co-solvent System: If solubility is still limited, or if a less polar solvent is required for the reaction, create a co-solvent system. Start by dissolving the salt in a minimal amount of a strong polar solvent (e.g., DMF).
-
Titration: Slowly add the desired, less polar reaction solvent (e.g., THF, DCM) to the solution from step 2, observing for any precipitation.
-
Optimization: Determine the optimal ratio of the polar solvent to the reaction solvent that maintains solubility while being compatible with the reaction conditions.
Data Summary: Qualitative Solubility
| Solvent | Polarity | Observation |
| Dichloromethane (DCM) | Low | Poorly Soluble |
| Tetrahydrofuran (THF) | Low | Poorly Soluble |
| Methanol (MeOH) | High (Protic) | Soluble |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble |
Troubleshooting Workflow: Co-Solvent Approach
Caption: Troubleshooting workflow for direct solubilization.
Guide 2: Conversion to the Free Base
For many synthetic applications, converting the hydrochloride salt to its more organic-soluble free base form is the most robust solution.[1] This removes the ionic character and the acidic proton.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or Na₂CO₃ solution) while monitoring the pH with a pH strip or meter.[12] Continue adding the base until the pH is greater than 9 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).[13] Perform the extraction three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which is often an oil.
Experimental Protocol: Anhydrous Free-Basing
This method is suitable when the presence of water must be strictly avoided.
-
Suspension: Suspend the this compound in a suitable anhydrous organic solvent (e.g., THF or DCM).
-
Base Addition: Add a solid, poorly soluble inorganic base such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] Alternatively, a polymer-bound base can be used.
-
Stirring: Stir the suspension vigorously at room temperature for several hours or until analysis (e.g., by TLC or LC-MS) shows complete conversion to the free base.
-
Isolation: Filter off the solid inorganic salts and byproducts. The resulting solution contains the free amine, which can be used directly or concentrated.
Logical Relationship: Salt to Free Base
Caption: Conversion from hydrochloride salt to free base.
References
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]
- 7. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: METHYL (R)-PYRROLIDINE-3-ACETATE HCL - Impurity Identification and Removal
Welcome to our dedicated technical support center for METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities during their experiments. We understand the critical importance of purity for this chiral building block in pharmaceutical synthesis and are committed to providing you with the expertise and practical guidance needed to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My latest batch of this compound shows a lower than expected purity by HPLC. What are the most common impurities I should look for?
A1: The most common impurities can be broadly categorized as process-related and degradation products.
-
Process-Related Impurities: These can include unreacted starting materials, residual solvents from the synthesis and purification steps, and byproducts from side reactions. A key potential impurity is the corresponding (S)-enantiomer if the stereoselectivity of the synthesis is not 100%.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, which would result in (R)-pyrrolidine-3-acetic acid. As a hydrochloride salt, the compound can be hygroscopic, and absorbed water can facilitate this degradation.
Q2: I observe an unexpected peak in my chiral HPLC analysis. How can I confirm if it is the (S)-enantiomer?
A2: The most definitive way to identify the (S)-enantiomer is to obtain a reference standard for it and compare the retention times. If a standard is unavailable, you can perform a spiking experiment. Deliberately synthesize a small amount of the racemic mixture and spike it into your sample. If the area of the unknown peak increases proportionally, it is highly likely to be the (S)-enantiomer. Advanced techniques like chiral chromatography coupled with mass spectrometry (LC-MS) can also provide valuable structural information.[1][2][3]
Q3: My NMR spectrum shows signals that I cannot assign to the product. What could they be?
A3: Unassigned signals in an NMR spectrum often correspond to residual solvents used during synthesis or purification (e.g., methanol, ethanol, ethyl acetate, dichloromethane).[4] It is also possible to see signals from process-related impurities or degradation products. A thorough analysis of the 1H and 13C NMR spectra, potentially supplemented with 2D NMR techniques like COSY and HSQC, can help in elucidating the structures of these unknown components.[4]
Q4: What is the best general method for purifying this compound?
A4: For a hydrochloride salt like this, recrystallization is often a highly effective purification method.[5] The choice of solvent is crucial and may require some experimentation. A good starting point is to use a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Mixtures of solvents, such as an alcohol (e.g., ethanol, isopropanol) with an anti-solvent (e.g., diethyl ether, ethyl acetate), can also be very effective.[5]
Troubleshooting Guide: Impurity Identification
A systematic approach is key to successfully identifying unknown impurities. This guide will walk you through a logical workflow.
Step 1: Initial Assessment with HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment.
Protocol: General HPLC-UV Purity Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound and potential impurities have reasonable absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Interpreting the Results:
-
Multiple Peaks: The presence of more than one peak indicates the presence of impurities.
-
Peak Tailing or Fronting: This may suggest issues with the chromatographic method or the presence of co-eluting impurities.
Workflow for Impurity Identification
Caption: Workflow for the systematic identification of impurities.
Step 2: Chiral Purity Analysis
Given the chiral nature of the molecule, determining the enantiomeric excess is crucial.
Protocol: Chiral HPLC Method Development
Developing a chiral separation method often requires screening different chiral stationary phases (CSPs) and mobile phases.
-
Columns to Screen:
-
Mobile Phase Systems:
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
Step 3: Identification of Volatile Impurities by GC-MS
Gas Chromatography-Mass Spectrometry is the ideal technique for identifying and quantifying residual solvents.
Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
Incubation: Heat the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
Injection: Inject a portion of the headspace gas into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-624) to separate the volatile components.
-
MS Detection: Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).
Step 4: Structural Elucidation by NMR and LC-MS
For non-volatile, unknown impurities, Nuclear Magnetic Resonance spectroscopy and Liquid Chromatography-Mass Spectrometry are powerful tools for structural identification.
-
NMR Spectroscopy: Provides detailed information about the chemical structure of impurities.[4]
-
LC-MS: Couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and fragmentation patterns of impurities.[7]
Troubleshooting Guide: Impurity Removal
Once impurities have been identified, the next step is their removal.
Method 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds.[5]
Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Screen for a single solvent in which the compound is highly soluble when hot and poorly soluble when cold (e.g., isopropanol, ethanol).
-
Alternatively, find a solvent pair: one in which the compound is soluble (e.g., methanol) and another in which it is insoluble (e.g., diethyl ether).
-
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent or the soluble solvent of a pair.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If using a solvent pair, add the anti-solvent dropwise until the solution becomes cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Impurity Removal
Caption: A general workflow for the purification of this compound.
Method 2: Column Chromatography
If recrystallization is not effective, particularly for removing impurities with similar solubility profiles, column chromatography can be employed. Given the polar nature of the hydrochloride salt, a normal phase silica gel column might be challenging. In such cases, converting the salt to the free base, purifying by chromatography, and then converting it back to the hydrochloride salt can be a viable strategy.
Summary of Potential Impurities and Analytical Approaches
| Impurity Type | Potential Impurities | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Process-Related | (S)-enantiomer | Chiral HPLC | LC-MS, Polarimetry |
| Unreacted Starting Materials | HPLC-UV, LC-MS | NMR | |
| Reagents/Byproducts | HPLC-UV, LC-MS | NMR | |
| Residual Solvents | Methanol, Ethanol, Ethyl Acetate, Dichloromethane, etc. | GC-MS (Headspace) | NMR |
| Degradation Products | (R)-pyrrolidine-3-acetic acid (from hydrolysis) | HPLC-UV, LC-MS | NMR |
References
- 1. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 2. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR spectrum [chemicalbook.com]
- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stability of METHYL (R)-PYRROLIDINE-3-ACETATE HCL under different reaction conditions
Technical Support Center: METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Welcome to the technical support guide for this compound (CAS: 1024038-31-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to ensure the optimal use and stability of this chiral building block. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and use in chemical synthesis.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A: For optimal long-term stability, this compound, a white solid, should be stored in a tightly sealed container in a cool, well-ventilated, and dry area.[3][4][5] Many suppliers recommend storing it under an inert atmosphere, such as argon, as the compound can be hygroscopic.[4] It should be kept away from strong oxidizing agents, strong acids, heat, and sources of ignition.[3][4][5]
Q2: How stable is this compound in aqueous solutions?
A: As a methyl ester, this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. The presence of the hydrochloride salt indicates that it is most stable in acidic conditions (pH < 7). Under neutral or, particularly, basic conditions (pH > 7), the ester bond is prone to cleavage, yielding methanol and (R)-pyrrolidine-3-acetic acid.
Q3: What is the primary degradation pathway I should be concerned about?
A: The most significant degradation pathway is the hydrolysis of the methyl ester functional group .[6] This reaction can be catalyzed by both acids and bases but is significantly accelerated under basic conditions. The process involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester.[6]
Q4: Can I use this compound directly with strong bases?
A: It is not recommended. Introducing a strong base (e.g., NaOH, LiOH, K2CO3) will neutralize the hydrochloride salt, generating the free amine. This free amine can then act as an intramolecular catalyst or simply create a basic environment that rapidly accelerates the hydrolysis of the methyl ester. If the free amine is required for a subsequent reaction, it is crucial to use non-aqueous conditions or to proceed immediately with the next synthetic step at low temperatures to minimize degradation.
Q5: Is the compound sensitive to oxidation?
A: While ester hydrolysis is the primary concern, the pyrrolidine ring, a secondary amine, can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[3][7] However, under typical synthetic and storage conditions, oxidative degradation is less common than hydrolysis.[7]
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical framework for identifying the root cause.
Scenario 1: Low or Inconsistent Reaction Yields
Problem: "I am performing a reaction where the pyrrolidine nitrogen is the nucleophile, but my yields are consistently low."
Possible Causes & Solutions:
-
Starting Material Degradation: The compound may have hydrolyzed prior to the reaction.
-
Troubleshooting Step: Before use, verify the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR. Look for the presence of methanol or the corresponding carboxylic acid.
-
-
In-situ Neutralization and Degradation: If your reaction requires neutralization of the HCl salt to the free amine, the conditions might be promoting hydrolysis.
-
Troubleshooting Step: If using an aqueous base for neutralization, perform the extraction into an organic solvent immediately after neutralization and ensure the organic layer is thoroughly dried. Better yet, consider an in-situ neutralization with a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in an anhydrous solvent right before adding your electrophile.
-
-
Reaction Temperature: Elevated temperatures will accelerate the rate of hydrolysis.
-
Troubleshooting Step: Run the reaction at the lowest feasible temperature. If heating is required, ensure the reaction medium is strictly anhydrous.
-
Scenario 2: Appearance of Unexpected Byproducts in Analysis (HPLC/LC-MS)
Problem: "My reaction mixture shows a new, more polar peak in the LC-MS analysis that I cannot identify."
Potential Byproduct & Confirmation:
-
Identity: The most likely byproduct is (R)-pyrrolidine-3-acetic acid , the product of ester hydrolysis. Its carboxylic acid group makes it significantly more polar than the starting methyl ester.
-
Confirmation:
-
Mass Spectrometry: Look for a peak with a molecular weight corresponding to the hydrolyzed product (M-CH₃OH+H).
-
pH Test: Spike a small sample of your reaction mixture with a mild base and re-analyze after a short period. If the unknown peak's intensity increases, it strongly suggests it is the hydrolysis product.
-
Troubleshooting Workflow Diagram
References
Troubleshooting guide for using METHYL (R)-PYRROLIDINE-3-ACETATE HCL in catalysis
Welcome to the technical support center for METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of employing this versatile chiral organocatalyst. By understanding the underlying principles and potential pitfalls, you can optimize your catalytic reactions for higher yields, improved stereoselectivity, and overall efficiency.
I. Catalyst Handling and Reaction Setup
Proper handling and setup are foundational to the success of any catalytic reaction. This compound, being a hydrochloride salt, has specific requirements that must be addressed before initiating catalysis.
FAQ 1: My reaction is sluggish or fails to initiate. What are the common initial setup errors?
Answer: The most frequent issue is the presence of the catalyst in its inactive hydrochloride salt form. The free secondary amine is the catalytically active species required for enamine or iminium ion formation. The hydrochloride must be neutralized in situ or prior to the reaction.
Possible Causes & Solutions:
-
Incomplete Neutralization: The added base may be insufficient or of an inappropriate strength to fully deprotonate the pyrrolidinium chloride.
-
Troubleshooting:
-
Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) relative to the catalyst is used. An excess is often beneficial.
-
Base Strength: For less reactive substrates, a stronger base might be necessary. However, excessively strong bases can lead to side reactions.
-
Pre-mixing: Consider pre-stirring the catalyst and base in the reaction solvent for 15-30 minutes before adding the substrates to ensure complete formation of the free amine.
-
-
-
Presence of Water: Pyrrolidine-based catalysts are sensitive to water, which can hydrolyze the active iminium ion or enamine intermediates, thereby halting the catalytic cycle.[1]
-
Troubleshooting:
-
Anhydrous Conditions: Use rigorously dried glassware and freshly distilled anhydrous solvents.[1][2]
-
Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.[2]
-
-
II. Troubleshooting Poor Catalyst Activity & Low Yields
Even with a proper setup, you may encounter issues with catalyst activity and reaction yield. This section addresses these common problems.
FAQ 2: The reaction starts but gives a low yield. What factors could be inhibiting the catalyst?
Answer: Low yields often point to catalyst deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Acidic Impurities: Trace acidic impurities in your substrates or solvent can protonate the active catalyst, rendering it inactive.[1]
-
Troubleshooting:
-
Substrate/Solvent Purity: Purify substrates via chromatography or distillation. Use freshly purified solvents.
-
pH Adjustment: A slight excess of a non-nucleophilic base can buffer the reaction against trace acids.
-
-
-
High Catalyst Loading Issues: While counterintuitive, excessively high catalyst loadings can sometimes be detrimental, leading to side reactions or product inhibition.
-
Troubleshooting:
-
Catalyst Loading Screen: Perform a screen of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
-
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Troubleshooting:
-
Temperature Screening: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Conversely, for exothermic reactions or those with unstable intermediates, cooling might be necessary.[3]
-
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
III. Addressing Poor Enantioselectivity
A primary reason for using this compound is to achieve high enantioselectivity. Low enantiomeric excess (ee) is a common and frustrating issue.
FAQ 3: My reaction has a good yield, but the enantioselectivity is poor. How can I improve the ee?
Answer: Poor enantioselectivity suggests that the transition state leading to the desired enantiomer is not sufficiently favored. This can be influenced by several factors.
Possible Causes & Solutions:
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[3]
-
Troubleshooting: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C) and monitor the effect on ee.
-
-
Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.[2][3]
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Less polar solvents sometimes favor higher stereoselectivity.[2]
-
-
Presence of an Acidic Additive: In many pyrrolidine-catalyzed reactions, a Brønsted acid co-catalyst is crucial for activating the electrophile and promoting the desired stereochemical pathway.
-
Troubleshooting: Screen various acidic additives (e.g., benzoic acid, acetic acid, TFA) at different loadings. The pKa of the acid can have a profound impact on selectivity.
-
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25 °C | 0 °C | -20 °C |
| Solvent | Dichloromethane | Toluene | THF |
| Additive | None | Acetic Acid (10 mol%) | Benzoic Acid (10 mol%) |
| Observed ee (%) | 45% | 75% | 92% |
| Caption: Example of a screening table for optimizing enantioselectivity. |
The Role of the Catalyst Structure:
The (R)-configuration of the pyrrolidine ring is designed to create a specific chiral environment. The acetate side chain can also play a secondary role in directing the substrate through non-covalent interactions.
Caption: Generalized enamine catalytic cycle for pyrrolidine catalysts.
IV. Product Isolation and Purification
The final step, purification, can present its own set of challenges, particularly in separating the product from the catalyst and its byproducts.
FAQ 4: I'm having difficulty purifying my product. The catalyst seems to be co-eluting or difficult to remove.
Answer: The basic nature of the pyrrolidine catalyst can make it tricky to separate from neutral or weakly basic products using standard silica gel chromatography.
Possible Causes & Solutions:
-
Catalyst Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to broad peaks and co-elution.
-
Troubleshooting:
-
Acid/Base Wash: Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the catalyst and extract it into the aqueous phase. Then, wash with a base (e.g., sat. NaHCO3) to remove any acidic additives.
-
Modified Chromatography: If an aqueous workup is not feasible, add a small amount of triethylamine (~1%) to your chromatography eluent to suppress the interaction between the catalyst and the silica.
-
-
-
Formation of Azeotropes: Pyrrolidine derivatives can sometimes form azeotropes with water or solvents, making complete removal difficult.[4]
-
Troubleshooting:
-
High Vacuum Drying: After purification, dry the product under high vacuum for an extended period to remove residual solvents.
-
Lyophilization: For water-sensitive compounds, lyophilization can be an effective method for removing trace water.
-
-
Experimental Protocol: Acid Wash for Catalyst Removal
-
After the reaction is complete, quench with an appropriate reagent if necessary.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL per 100 mL of organic phase). This protonates and removes the pyrrolidine catalyst.
-
Saturated aqueous NaHCO3 (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to remove bulk water.
-
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent in vacuo to yield the crude product, now largely free of the catalyst.
V. References
-
ChemBK. (2024). Methyl (R)-pyrrolidin-3-yl-acetate HCl. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (1996). Purification of crude pyrroles. Retrieved from --INVALID-LINK--
-
Vega-Peñaloza, A., Paria, S., Bonchio, M., Dell'Amico, L., & Companyó, X. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(7), 6058–6072. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low catalytic activity with IMes-based catalysts. Retrieved from --INVALID-LINK--
References
Technical Support Center: Catalyst Poisoning in METHYL (R)-PYRROLIDINE-3-ACETATE HCL Reactions
Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in reactions involving METHYL (R)-PYRROLIDINE-3-ACETATE HCL. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic processes.
Section 1: Understanding Catalyst Poisoning in Pyrrolidine Systems
Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption or chemical reaction of substances, known as poisons, with its active sites.[1] This phenomenon can lead to a significant decrease in reaction rate and overall yield. In the context of reactions with this compound, a chiral building block of significant interest in pharmaceutical synthesis, maintaining catalyst activity is paramount for achieving desired stereoselectivity and conversion.[2][3]
Q1: What are the typical signs of catalyst poisoning in my reaction?
A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in reaction rate, incomplete conversion of starting materials, or a loss of stereoselectivity.[4] If you observe that a reaction which previously proceeded to completion now stalls, or if the enantiomeric excess (ee) of your product has diminished, catalyst poisoning is a likely culprit.
Q2: How does catalyst poisoning differ from other forms of deactivation?
A2: Catalyst deactivation can occur through several mechanisms, including thermal degradation, mechanical failure, and fouling. Poisoning is a specifically chemical deactivation process where impurities bind to the catalyst's active sites.[1] This is distinct from thermal degradation, which is caused by high temperatures, or fouling, where a physical blockage of the catalyst surface occurs.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Issue 1: My hydrogenation reaction has stalled.
FAQ: I am performing a hydrogenation of a derivative of this compound using a palladium or platinum catalyst, and the reaction has stopped before completion. What should I investigate?
Possible Causes & Solutions:
-
Sulfur Compounds: Sulfur-containing functional groups in your substrate or impurities in your reagents or solvents are potent poisons for many metal catalysts, including palladium, platinum, and nickel.[1]
-
Troubleshooting: Analyze your starting materials and solvents for sulfur content. Consider passing gaseous reactants through a suitable trap and purifying liquid components by distillation or passing them through a column of activated alumina.
-
-
Nitrogen-Containing Compounds: While your substrate is a nitrogen-containing heterocycle, other nitrogenous impurities or even the product itself can sometimes act as inhibitors by competing for active sites.[1]
-
Troubleshooting: Ensure the purity of your starting material. If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it forms, such as using a biphasic system or continuous flow chemistry.
-
-
Halides: The hydrochloride salt form of your starting material introduces chloride ions. While often a necessary part of the substrate's stability and handling, high concentrations of halide ions can poison some catalysts.[1]
-
Troubleshooting: Consider neutralizing the HCl with a non-coordinating base immediately before the reaction. Alternatively, screen different catalyst supports that may be more tolerant to halides.
-
-
Water Content: Water can hydrolyze active catalytic species or alter the catalyst's surface properties, leading to deactivation.[4]
-
Troubleshooting: Use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also help to minimize water contamination.[4]
-
Issue 2: The enantioselectivity of my asymmetric reaction has decreased.
FAQ: I am using a chiral catalyst in a reaction with this compound, and the enantiomeric excess of my product has dropped significantly in recent batches. Why might this be happening?
Possible Causes & Solutions:
-
Acidic or Basic Impurities: Trace acidic or basic impurities can interact with your chiral ligand or catalyst, altering its conformation and, consequently, its ability to induce stereoselectivity.[4] The basicity of pyrrolidine-based catalysts is often crucial for their activity.[4]
-
Troubleshooting: Purify all reagents and solvents before use through methods like distillation or column chromatography.[4]
-
-
Ligand Degradation: The chiral ligand itself may be degrading under the reaction conditions.
-
Troubleshooting: Analyze the reaction mixture for signs of ligand decomposition. It may be necessary to switch to a more robust ligand or modify the reaction conditions (e.g., lower temperature).
-
-
Poisoning of Specific Active Sites: Certain poisons may selectively bind to the chiral active sites responsible for enantioselection, leading to a drop in ee while still allowing for some background reaction on non-chiral sites.
-
Troubleshooting: A thorough analysis of potential impurities, as outlined in Issue 1, is crucial.
-
Section 3: Proactive Measures and Best Practices
Preventing catalyst poisoning is often more effective than attempting to regenerate a deactivated catalyst.
Q3: How can I purify this compound to remove potential catalyst poisons?
A3: While specific protocols depend on the nature of the impurities, general purification strategies include:
-
Recrystallization: This can be effective for removing solid impurities.
-
Column Chromatography: Using a suitable stationary phase (e.g., silica gel) and eluent system can separate the desired compound from a wide range of impurities.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities.
Q4: What are some general best practices to avoid catalyst poisoning?
A4:
-
High-Purity Reagents: Always use reagents and solvents of the highest possible purity.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidation and moisture contamination.[4]
-
Dedicated Glassware: Use glassware that is dedicated to sensitive catalytic reactions to avoid cross-contamination.
-
Proper Catalyst Handling: Handle catalysts in a glovebox or under an inert atmosphere to prevent exposure to air and moisture.
Section 4: Visualizing the Troubleshooting Process
A systematic approach is key to identifying and resolving catalyst poisoning issues.
Caption: A decision tree for troubleshooting catalyst poisoning.
Section 5: Quantitative Data Summary
| Potential Poison | Typical Source | Catalyst Type Affected |
| Sulfur Compounds | Reagents, Solvents | Pd, Pt, Ni, Rh[1] |
| Halide Ions | From HCl salt | Various metal catalysts |
| Water | Solvents, atmosphere | Organocatalysts, metal catalysts[4] |
| Acidic/Basic Impurities | Reagents, byproducts | Chiral catalysts, organocatalysts[4] |
| Heavy Metals | Reagent impurities | Metal catalysts |
Section 6: Experimental Protocol: Purification of Solvents
A common source of catalyst poisons is the solvent. Here is a general protocol for solvent purification.
Objective: To remove water and other potential catalyst poisons from a reaction solvent (e.g., Toluene).
Materials:
-
Solvent to be purified (e.g., Toluene)
-
Drying agent (e.g., Sodium metal, Calcium hydride)
-
Distillation apparatus
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Pre-drying: Add the solvent to a flask containing a suitable drying agent.
-
Reflux: Heat the solvent to reflux under an inert atmosphere for several hours. This allows the drying agent to react with any water present.
-
Distillation: Carefully distill the solvent under an inert atmosphere, collecting the fraction that boils at the correct temperature.
-
Storage: Store the purified solvent over molecular sieves in a sealed container under an inert atmosphere.
Note: Always handle reactive drying agents like sodium metal with extreme caution and follow appropriate safety procedures.
Section 7: Catalyst Regeneration
In some cases, a poisoned catalyst can be regenerated. However, the success of regeneration depends on the nature of the poison and the catalyst.
Q5: Is it possible to regenerate a poisoned catalyst from my this compound reaction?
A5: Regeneration can sometimes be achieved, but it is often challenging.
-
For metal catalysts poisoned by organic impurities: A high-temperature oxidation followed by reduction may be effective.[5]
-
For catalysts poisoned by strongly chemisorbed species: Regeneration may not be feasible, and replacement of the catalyst is often the most practical solution.[5]
It is crucial to understand the deactivation mechanism before attempting regeneration to avoid further damage to the catalyst.[5]
References
Validation & Comparative
A Comparative Guide to METHYL (R)-PYRROLIDINE-3-ACETATE HCL and Other Chiral Building Blocks in Modern Synthesis
Introduction: The Imperative of Chirality in Drug Discovery
In the intricate world of pharmaceutical sciences, the three-dimensional architecture of a molecule is paramount. Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity, meaning they interact differently with the enantiomers of a chiral drug.[1] This fundamental principle has driven the pharmaceutical industry's shift towards single-enantiomer drugs, as one enantiomer often accounts for the therapeutic activity while its mirror image can be inactive or even responsible for adverse effects.[2][3] Consequently, the demand for enantiomerically pure chiral building blocks—foundational molecular fragments with defined stereochemistry—has surged, as they are critical for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[4][5][6]
Among the vast arsenal of chiral synthons, nitrogen-containing heterocycles are particularly significant. The pyrrolidine ring, a five-membered saturated amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids, natural products, and FDA-approved drugs.[7][8][9][10] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal backbone for designing molecules that can precisely interact with biological targets.
This guide presents a comparative analysis of METHYL (R)-PYRROLIDINE-3-ACETATE HCL , a versatile chiral building block, against other relevant pyrrolidine derivatives. We will delve into its structural and reactive properties, compare its performance in key synthetic transformations, and provide field-proven experimental protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Structural and Physicochemical Overview of Selected Chiral Pyrrolidines
This compound is a bifunctional molecule featuring a secondary amine within the pyrrolidine ring and a methyl ester side chain at the C3 position. The (R)-configuration at the stereocenter provides a fixed chiral environment, crucial for asymmetric induction in subsequent reactions.[11] To contextualize its utility, we will compare it with two other widely used chiral pyrrolidine building blocks: (S)-Proline Methyl Ester HCL , which has a related ester functionality at the C2 position, and (R)-3-Hydroxypyrrolidine , which offers a hydroxyl group for different synthetic manipulations.
Caption: Structures of the compared chiral pyrrolidine building blocks.
The choice of building block is dictated by the desired synthetic outcome. The positioning of the functional group (C2 vs. C3) and the nature of that group (ester vs. alcohol) significantly influence the molecule's reactivity, steric profile, and the synthetic routes it enables.
| Property | This compound | (S)-Proline Methyl Ester HCL | (R)-3-Hydroxypyrrolidine |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride[12] | methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | (3R)-pyrrolidin-3-ol |
| CAS Number | 1024038-31-0[12] | 2577-48-2 | 2799-21-5 |
| Molecular Formula | C₇H₁₄ClNO₂[12][13] | C₆H₁₂ClNO₂ | C₄H₉NO |
| Molar Mass | 179.64 g/mol [12][13] | 165.61 g/mol | 87.12 g/mol |
| Key Functional Groups | Secondary Amine, Methyl Ester | Secondary Amine, Methyl Ester | Secondary Amine, Secondary Alcohol |
| Stereocenter Position | C3 | C2 | C3 |
Comparative Analysis in Synthetic Applications
The true value of a chiral building block is revealed in its performance in chemical reactions, particularly in its ability to control stereochemistry and facilitate the construction of complex molecular architectures.
N-Functionalization: Reactivity and Steric Hindrance
N-alkylation and N-acylation are fundamental transformations for incorporating the pyrrolidine scaffold. The secondary amine in all three building blocks is nucleophilic, but the steric environment around it differs.
-
(S)-Proline Methyl Ester: The ester group at the adjacent C2 position exerts significant steric hindrance. This can be advantageous, promoting high diastereoselectivity in certain reactions by forcing incoming electrophiles to approach from the less hindered face. However, it can also decrease reactivity, sometimes requiring harsher conditions for N-alkylation.
-
This compound & (R)-3-Hydroxypyrrolidine: With the substituent at the C3 position, the nitrogen atom is sterically more accessible compared to the C2-substituted proline derivative. This generally leads to higher reactivity in N-functionalization reactions. The stereocenter at C3 still effectively influences the conformation of the ring, providing a chiral environment that can direct the stereochemical outcome of reactions on substituents attached to the nitrogen.
Side-Chain Manipulation: Orthogonal Reactivity
The choice between an ester and a hydroxyl group dictates the subsequent synthetic possibilities.
-
Ester Functionality (METHYL (R)-PYRROLIDINE-3-ACETATE & (S)-Proline Methyl Ester): The ester group is a versatile handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. This allows for the introduction of a wide variety of functional groups, making these building blocks ideal for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Hydroxyl Functionality ((R)-3-Hydroxypyrrolidine): The secondary alcohol can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or etherified. This pathway is fundamentally different from the ester-based manipulations and is often employed in the synthesis of natural products and APIs where a C-O or C-N bond at the C3 position is desired.
Performance in Stereoselective Synthesis
The ultimate test for a chiral building block is its ability to induce chirality in new stereocenters. This is often achieved through asymmetric catalysis or by using the building block as a chiral auxiliary.
-
[3+2] Cycloadditions: Densely substituted pyrrolidines can be synthesized with high stereocontrol using methods like [3+2] cycloaddition reactions.[14][15] Chiral building blocks serve as the foundation, where the existing stereocenter directs the formation of up to four new stereogenic centers. The stereochemical outcome is highly dependent on the substitution pattern of the starting pyrrolidine.
-
Asymmetric Hydrogenation: In cases where a substituted pyrrole is hydrogenated to a pyrrolidine, an existing stereocenter on a substituent can direct the diastereoselective reduction of the aromatic ring, leading to complex pyrrolidines with excellent stereocontrol.[16]
Case Study: Synthesis of Varenicline
Varenicline (Chantix®), a medication for smoking cessation, features a complex tetracyclic core. While its synthesis does not directly start from this compound, it involves the formation of a bridged bicyclic diamine structure where a chiral pyrrolidine-like intermediate is key.[17] The patented syntheses often involve the reductive amination of a dialdehyde with a chiral amine, establishing the critical stereochemistry early on.[18][19][20][21] The use of a building block like this compound would be conceptually similar, where the pre-existing stereocenter would be leveraged to construct the complex framework, highlighting its potential in synthesizing similarly complex targets.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and provide actionable insights, we present a detailed protocol for a common and critical reaction: the N-alkylation of a pyrrolidine derivative. This protocol is designed as a self-validating system, explaining the causality behind each step.
Protocol: N-Alkylation of this compound
This procedure describes the reaction with benzyl bromide as a representative electrophile.
Caption: General workflow for the N-alkylation of a pyrrolidine derivative.
Objective: To synthesize N-benzyl-METHYL (R)-PYRROLIDINE-3-ACETATE with high yield.
Materials:
-
This compound (1.0 eq)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.5 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous sodium carbonate (2.5 eq). The carbonate acts as a mild base to neutralize the HCl salt and the HBr generated during the reaction. Using a milder base like Na₂CO₃ instead of a strong base like NaH prevents potential side reactions like ester hydrolysis.[22]
-
Add a catalytic amount of TBAI (0.1 eq). TBAI acts as a phase-transfer catalyst and facilitates an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide, which accelerates the alkylation.[22]
-
-
Addition of Alkylating Agent:
-
Add benzyl bromide (1.1 eq) to the suspension. Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrrolidine.
-
Causality: The choice of a "soft" electrophile like benzyl bromide favors N-alkylation over potential O-alkylation of the ester enolate, which is a common challenge with lactam systems but less so here.[23]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts (Na₂CO₃, NaBr, NaI) and wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-METHYL (R)-PYRROLIDINE-3-ACETATE.
-
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile chiral building block. Its key advantages include:
-
High Stereochemical Purity: Provides a reliable source of chirality for asymmetric synthesis.
-
Accessible Nucleophilic Center: The C3-substitution pattern allows for efficient N-functionalization with minimal steric hindrance compared to C2-substituted analogues like proline derivatives.
-
Versatile Functional Handle: The methyl acetate side chain opens a gateway to a multitude of chemical transformations, including reduction, hydrolysis, and amidation.
In comparison to (S)-Proline Methyl Ester, it offers enhanced reactivity at the nitrogen center. Compared to (R)-3-Hydroxypyrrolidine, it provides a different and often more synthetically flexible C3-substituent for building molecular complexity. The selection between these building blocks is not a matter of inherent superiority, but a strategic decision based on the specific synthetic target and the desired reaction pathway. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 12. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 20. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 21. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of METHYL (R)-PYRROLIDINE-3-ACETATE HCL vs. its (S)-enantiomer in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Synthesis
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity and therapeutic efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Consequently, the stereoselective synthesis of pyrrolidine-containing targets is of paramount importance.
Theoretical Framework: Enantiomers as Stereochemical Control Elements
METHYL (R)-PYRROLIDINE-3-ACETATE HCL and its (S)-counterpart are primarily utilized as chiral precursors or, after appropriate modification, as ligands or organocatalysts in asymmetric transformations.[5] In the context of catalysis, the chiral pyrrolidine derivative creates a transient, asymmetric environment that favors the formation of one product enantiomer over the other.
The expected outcome when using these enantiomeric precursors is the generation of products with opposite absolute configurations. For instance, if a reaction employing the (S)-enantiomer of the catalyst yields the (R)-enantiomer of the product with a high enantiomeric excess (e.e.), it is mechanistically expected that using the (R)-enantiomer of the catalyst under identical conditions will produce the (S)-enantiomer of the product with a comparable e.e.[3]
Comparative Efficacy: A Framework for Experimental Validation
In the absence of direct comparative data from the literature, the following table serves as a template for researchers to populate with their own experimental results. This structured approach ensures a rigorous and objective comparison of the efficacy of the (R) and (S) enantiomers in a given synthetic transformation.
| Parameter | This compound Derivative | METHYL (S)-PYRROLIDINE-3-ACETATE HCL Derivative | Notes |
| Reaction Time (h) | e.g., 12 | e.g., 12 | Time to reach >95% conversion of the limiting reagent. |
| Yield (%) | e.g., 85% | e.g., 88% | Isolated yield of the purified product. |
| Enantiomeric Excess (e.e., %) | e.g., 95% (S) | e.g., 96% (R) | Determined by chiral HPLC or SFC. |
| Diastereomeric Ratio (d.r.) | e.g., >99:1 | e.g., >99:1 | Applicable if a second chiral center is formed. Determined by NMR or chromatography. |
| Product Absolute Configuration | (S) | (R) | Determined by comparison to known standards or by crystallographic analysis. |
Experimental Protocol: Asymmetric Michael Addition - A Case Study
The following protocol describes a hypothetical but representative asymmetric Michael addition of an aldehyde to a nitroalkene, a common C-C bond-forming reaction where chiral pyrrolidine derivatives serve as excellent organocatalysts (after deprotection and N-functionalization). This protocol is designed as a template for comparing the (R) and (S) enantiomers.
Catalyst Preparation from METHYL PYRROLIDINE-3-ACETATE HCL:
The commercially available hydrochloride salt must first be neutralized and typically functionalized (e.g., by N-alkylation or conversion to a diarylprolinol silyl ether) to generate the active organocatalyst. For this example, we will assume the formation of a diarylprolinol silyl ether catalyst, a common class of organocatalysts derived from pyrrolidine scaffolds.
Step-by-Step Michael Addition Protocol:
-
Catalyst Loading: In a dry, inert atmosphere (e.g., nitrogen or argon), add the chiral pyrrolidine-derived organocatalyst (20 mol%) to a vial containing the nitroalkene (1.0 mmol, 1.0 equiv) and a co-catalyst such as benzoic acid (20 mol%) in a suitable solvent (e.g., toluene, 2.0 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the nitroalkene is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
-
Analysis:
-
Determine the isolated yield.
-
Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6]
-
To perform a comparative study, two parallel reactions must be set up under identical conditions—one using the catalyst derived from this compound and the other using the catalyst derived from the (S)-enantiomer.
Visualizing the Synthetic Workflow and Stereochemical Outcome
The choice of the starting enantiomer directly dictates the stereochemical pathway, leading to the desired product enantiomer. This decision-making process is central to asymmetric synthesis.
Caption: Logical workflow for selecting the appropriate enantiomeric starting material.
Conclusion and Future Outlook
The selection between this compound and its (S)-enantiomer is a critical decision in the design of a stereoselective synthesis. While this guide cannot provide definitive performance data due to a gap in the current literature, it offers a robust framework for conducting such a comparison in a laboratory setting. The core principle remains that these reagents serve as mirror-image tools to access mirror-image products. The true "efficacy" is therefore not an intrinsic property of one enantiomer over the other, but rather its ability to produce the desired product stereoisomer with high fidelity. The lack of direct comparative studies represents a clear opportunity for future research that would be highly valuable to the synthetic chemistry community.[4]
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of METHYL (R)-PYRROLIDINE-3-ACETATE HCL Purity by Chiral HPLC
Executive Summary
The stereochemical purity of pharmaceutical intermediates is a non-negotiable critical quality attribute (CQA). For chiral molecules like METHYL (R)-PYRROLIDINE-3-ACETATE HCL, a key building block in modern pharmaceuticals, the presence of its corresponding (S)-enantiomer can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded framework for the validation of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
Drawing from extensive field experience and established regulatory standards, this document moves beyond a simple recitation of protocols. It elucidates the scientific rationale behind methodological choices, from the selection of the chiral stationary phase to the rigorous validation parameters dictated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Furthermore, it offers a pragmatic comparison with alternative analytical technologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy and Supercritical Fluid Chromatography (SFC), to equip researchers and drug development professionals with the knowledge to select the most fit-for-purpose analytical strategy.
The Imperative of Chiral Purity in Drug Development
Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology.[3] Enantiomers—non-superimposable mirror-image molecules—can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even toxic (the distomer).[4]
This compound is a chiral intermediate whose stereochemical integrity is paramount.[5][6] Ensuring its high enantiomeric purity is the first line of defense against the introduction of unwanted stereoisomers into the manufacturing stream. Chiral HPLC is widely considered the gold standard for this analysis due to its high resolution, robustness, and sensitivity.[3][7]
The Core Technique: Chiral HPLC Method Development & Validation
The separation of enantiomers by HPLC relies on the creation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][8] These complexes have different energy states, leading to differential retention times and, thus, separation. For this compound, a direct separation on a CSP is the most common and efficient approach.
Causality in Method Development: A Scientist's Approach
A robust method is not discovered by chance; it is engineered. The development process is a systematic investigation of parameters grounded in the physicochemical properties of the analyte.
-
Analyte Consideration : this compound is a secondary amine with a methyl ester. The basic amine group is prone to strong interactions (e.g., hydrogen bonding, ionic interactions) and can cause significant peak tailing on silica-based CSPs if not properly managed.
-
CSP Selection : Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the workhorses of chiral separations due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance).[9][10] A column like a Chiralpak® AD or Chiralcel® OD, which have proven effective for pyrrolidine derivatives, would be an authoritative starting point.[9]
-
Mobile Phase Optimization :
-
Mode : Normal Phase (NP) mode, using eluents like hexane and an alcohol (e.g., isopropanol or ethanol), is often preferred for compounds like this. NP mode can offer unique selectivity and is compatible with the basic additives needed.
-
The Basic Additive : This is the most critical choice for a chiral amine. A small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) is added to the mobile phase. Why? The additive acts as a competitor for the highly active silanol sites on the silica surface of the CSP, preventing strong, non-enantioselective interactions that cause peak tailing and poor resolution. This ensures that the separation is governed primarily by the desired chiral recognition mechanism.
-
The Alcohol Modifier : The type and concentration of the alcohol modifier (e.g., isopropanol) directly control the retention and resolution. A lower concentration generally increases retention and can improve resolution, but at the cost of longer analysis times. A systematic screening of 5% to 20% alcohol is a standard approach.
-
Experimental Protocol: Chiral HPLC Method
This protocol represents a robust starting point for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
- Prepare a racemic (50:50) sample of the (R)- and (S)-enantiomers to confirm peak identification and calculate resolution during method development.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
- HPLC System : A standard HPLC system with a UV detector.
- Column : Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
- Mobile Phase : n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
- Flow Rate : 1.0 mL/min.
- Column Temperature : 25°C.
- Detection : UV at 210 nm (as the molecule lacks a strong chromophore, detection at a lower wavelength is necessary).
- Injection Volume : 10 µL.
3. Data Analysis:
- Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the racemic standard and the single enantiomer sample.
- Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H (250x4.6 mm, 5 µm) | Polysaccharide-based CSP with proven selectivity for pyrrolidine derivatives.[9] |
| Mobile Phase | n-Hexane / IPA / DEA (85:15:0.1) | Normal phase for good selectivity; DEA minimizes peak tailing for the amine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and efficiency. |
| Temperature | 25°C | Provides stable retention times; can be adjusted to optimize selectivity. |
| Detection | UV, 210 nm | Maximizes sensitivity for a compound with a weak chromophore. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload while ensuring good detection. |
| Optimized Chiral HPLC Method Parameters |
Method Validation: A Trust-Building Framework
Method validation is the documented process that proves an analytical method is suitable for its intended purpose. The protocol below is based on the ICH Q2(R1) guideline .[1][2][11]
1. Specificity:
-
Objective : To demonstrate that the method can unequivocally assess the desired (R)-enantiomer in the presence of its (S)-enantiomer.
-
Protocol : Inject the mobile phase (blank), a solution of the (R)-enantiomer, and a solution of the racemic mixture.
-
Acceptance Criterion : The blank should show no interfering peaks. The resolution factor (Rs) between the (R)- and (S)-enantiomer peaks in the racemic chromatogram must be ≥ 2.0. This ensures baseline separation, which is critical for accurate quantification of a minor impurity peak next to a major API peak.[7]
2. Limit of Quantitation (LOQ):
-
Objective : To determine the lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Protocol : Prepare a series of dilute solutions of the (S)-enantiomer and inject them. The LOQ is typically established where the signal-to-noise ratio (S/N) is at least 10.[12]
-
Acceptance Criterion : The precision (%RSD) at the LOQ should be ≤ 10%. This is critical for controlling the unwanted enantiomer at very low levels (e.g., <0.15%).
3. Linearity and Range:
-
Objective : To verify that the method's response is directly proportional to the concentration of the (S)-enantiomer over a specified range.
-
Protocol : Prepare at least five concentration levels of the (S)-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Acceptance Criterion : The correlation coefficient (r²) of the calibration curve must be ≥ 0.99.[13]
4. Accuracy:
-
Objective : To measure the closeness of the experimental value to the true value.
-
Protocol : Spike a known amount of the (R)-enantiomer with known concentrations of the (S)-enantiomer at three levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance Criterion : The mean recovery should be within 90.0% to 110.0% for a minor enantiomer.
5. Precision:
-
Objective : To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision) : Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion : The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 5.0% for the unwanted enantiomer.
6. Robustness:
-
Objective : To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol : Systematically vary parameters like mobile phase composition (e.g., ±2% isopropanol), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criterion : The resolution (Rs) between enantiomers should remain ≥ 2.0, and the %RSD of results should not significantly change. This ensures the method is reliable for routine use in different labs and conditions.[14]
| Validation Parameter | Acceptance Criterion | Why It's Critical |
| Specificity | Resolution (Rs) ≥ 2.0 | Ensures the undesired enantiomer is clearly separated from the main peak for accurate measurement. |
| LOQ | S/N ≥ 10; RSD ≤ 10% | Defines the lower limit of reliable measurement, crucial for impurity control. |
| Linearity | r² ≥ 0.99 | Confirms a proportional relationship between concentration and detector response. |
| Accuracy | Recovery 90-110% | Proves the method measures the true amount of the impurity present. |
| Precision (Repeatability) | RSD ≤ 5.0% | Demonstrates consistency of results under the same operating conditions. |
| Robustness | System suitability passes | Confirms the method's reliability during normal use despite minor variations. |
| Summary of Validation Parameters and Acceptance Criteria based on ICH Q2(R1) |
Comparative Analysis: Alternative Methodologies
While chiral HPLC is the benchmark, other techniques offer unique advantages and can be more suitable in specific contexts.[7][15]
Chiral Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO₂ as the main mobile phase component, offering a "greener" alternative with significantly reduced organic solvent consumption.[16]
-
Principle : Similar to HPLC, SFC relies on CSPs for separation. The low viscosity of the supercritical fluid allows for much higher flow rates without a proportional increase in backpressure.
-
Advantages :
-
Speed : Analysis times are often 3-5 times faster than HPLC.
-
Solvent Reduction : Drastically reduces organic solvent use, aligning with green chemistry principles.
-
-
Disadvantages :
-
Requires specialized instrumentation which is less common than HPLC systems.
-
Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a fundamentally different, non-separative approach to quantifying enantiomeric purity.[17]
-
Principle : Enantiomers are indistinguishable in a standard NMR spectrum. However, by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), transient diastereomeric complexes or new covalent diastereomers are formed.[17][18] These diastereomers have distinct chemical environments, resulting in separate, quantifiable signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR).[19][20]
-
Advantages :
-
Primary Ratio Method : Can provide a highly accurate molar ratio without the need for a reference standard of the minor enantiomer.
-
No Separation Needed : Simplifies sample preparation.
-
-
Disadvantages :
-
Lower Sensitivity : The limit of quantitation is typically around 1-5%, making it unsuitable for trace-level impurity analysis required in pharma.
-
Potential for kinetic resolution or incomplete derivatization can affect accuracy.
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique performed in a narrow-bore capillary.[15]
-
Principle : A chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE). Enantiomers form inclusion complexes with the selector to varying extents, causing them to migrate at different velocities under an applied electric field.
-
Advantages :
-
Exceptional Efficiency : Generates very sharp peaks, leading to high resolution.
-
Minimal Sample/Solvent Use : Injects nanoliter volumes and uses microliters of solvent per run.[7]
-
-
Disadvantages :
-
Lower concentration sensitivity compared to HPLC-UV.
-
Can be less robust than HPLC for routine QC applications.
-
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR | Chiral CE |
| Primary Use | QC Gold Standard | High-Throughput Screening | Absolute Quantification | High-Efficiency R&D |
| Sensitivity | High (to <0.05%) | High | Low (1-5%) | Moderate |
| Analysis Speed | Moderate (10-30 min) | Very Fast (2-10 min) | Fast (5-15 min) | Fast (5-20 min) |
| Solvent Use | High | Very Low | Low | Very Low |
| Robustness | Very High | Moderate-High | High | Moderate |
| Instrumentation | Widely Available | Specialized | Widely Available | Less Common |
| Comparative Guide to Chiral Purity Analysis Techniques |
Conclusion and Recommendations
For the formal validation and routine quality control of this compound purity, chiral HPLC remains the unequivocally superior choice . Its combination of high sensitivity, proven robustness, and universal acceptance by regulatory bodies makes it the most trustworthy method for ensuring product quality in a GxP environment. The validation framework detailed in this guide, grounded in ICH Q2(R1) principles, provides a clear and defensible pathway to establishing a method that is accurate, precise, and fit for its intended purpose.[11]
While techniques like SFC offer compelling advantages in speed and sustainability for screening environments, and NMR provides unique value in absolute quantification for research purposes, they do not supplant the reliability of a fully validated chiral HPLC method for release testing. A deep understanding of both the core technique and its alternatives allows the modern analytical scientist to apply the right tool to the right problem, ensuring the stereochemical integrity of crucial pharmaceutical building blocks from development to production.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Methyl (R)-Pyrrolidine-3-Acetate HCl Derivatives
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry. Its three-dimensional structure and synthetic tractability make it a privileged core for generating diverse molecular libraries with a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the potential biological activities of derivatives of Methyl (R)-pyrrolidine-3-acetate HCl, a chiral building block with significant promise in drug discovery.
While extensive comparative data for derivatives of this specific molecule is not widely published, this guide will leverage established structure-activity relationships (SAR) within the broader pyrrolidine class to present a predictive comparison. We will explore hypothetical N-substituted derivatives and their potential anticancer and antimicrobial activities, supported by detailed, field-proven experimental protocols.
The Rationale for Derivatization of Methyl (R)-pyrrolidine-3-acetate
This compound provides a versatile scaffold for chemical modification. The secondary amine within the pyrrolidine ring is a prime site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the compound's physicochemical properties and biological activity. N-acylation and N-alkylation are common strategies to explore the chemical space around the pyrrolidine core and to interact with different biological targets.
This guide will focus on a hypothetical series of N-acyl and N-alkyl derivatives of Methyl (R)-pyrrolidine-3-acetate to illustrate the potential impact of these modifications on biological activity.
Hypothetical Derivatives for Comparative Analysis:
| Compound ID | Derivative Type | R Group |
| MPA-001 | N-Benzoyl | Benzoyl |
| MPA-002 | N-(4-Chlorobenzoyl) | 4-Chlorobenzoyl |
| MPA-003 | N-Benzyl | Benzyl |
| MPA-004 | N-(4-Chlorobenzyl) | 4-Chlorobenzyl |
Comparative Biological Activity: A Predictive Analysis
Based on trends observed in broader pyrrolidine derivative research, we can anticipate how these modifications might influence anticancer and antimicrobial activities.
Anticancer Activity against A549 Lung Carcinoma Cells
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[3][4][5][6] It is a reliable method for screening the cytotoxic potential of novel compounds.
Hypothetical Comparative Anticancer Activity Data (IC50 in µM):
| Compound ID | A549 (Lung Carcinoma) |
| MPA-001 | 75.4 |
| MPA-002 | 32.8 |
| MPA-003 | 98.2 |
| MPA-004 | 45.6 |
| Doxorubicin (Control) | 0.8 |
Expertise & Experience: The introduction of aromatic moieties, particularly those with electron-withdrawing groups like chlorine, on the pyrrolidine nitrogen has been shown to enhance anticancer activity in related scaffolds. This is likely due to increased lipophilicity, facilitating cell membrane penetration, and potential interactions with hydrophobic pockets in target proteins. The hypothetical data reflects this trend, with the chlorinated derivatives (MPA-002 and MPA-004) showing greater potency than their non-halogenated counterparts.
Antimicrobial Activity
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][8][9][10] This assay provides a quantitative measure of a compound's antibacterial potency.
Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL):
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| MPA-001 | 64 | >128 |
| MPA-002 | 32 | 128 |
| MPA-003 | 128 | >128 |
| MPA-004 | 64 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Expertise & Experience: Pyrrolidine derivatives have demonstrated a range of antibacterial activities.[2] The addition of lipophilic groups can enhance activity against Gram-positive bacteria by improving interactions with the bacterial cell membrane. The lower MIC values for the N-acyl derivatives (MPA-001 and MPA-002) against S. aureus in this hypothetical dataset are consistent with this principle. Gram-negative bacteria, with their outer membrane, are often less susceptible to such compounds, which is reflected in the higher MIC values.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for the aforementioned biological assays are provided.
Protocol for MTT Assay for Anticancer Activity
This protocol is designed for adherent cell lines in a 96-well format.[3][4][5][6]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control (medium only).
-
Incubate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Workflow of the MTT Assay:
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the bacterial strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The typical concentration range is 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final volume and cell density.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Workflow of Broth Microdilution Assay:
Caption: A streamlined workflow for the broth microdilution assay.
Potential Mechanisms of Action: Signaling Pathways
Understanding the potential molecular targets and signaling pathways is crucial for rational drug design.
Anticancer Activity: Targeting the EGFR Signaling Pathway
Many small molecule anticancer drugs target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[11][12] Dysregulation of this pathway is a hallmark of many cancers. Pyrrolidine derivatives could potentially act as inhibitors of EGFR or downstream components of its signaling cascade.
EGFR Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and potential inhibition points.
Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis
A common target for antibiotics is the bacterial cell wall synthesis pathway, which is essential for bacterial survival and absent in eukaryotes.[13][14][15] Pyrrolidine derivatives could inhibit key enzymes in this pathway, such as transpeptidases (also known as penicillin-binding proteins or PBPs), leading to a weakened cell wall and bacterial lysis.
Bacterial Cell Wall Synthesis Pathway Diagram:
Caption: Key stages of bacterial cell wall synthesis.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound derivatives. While the presented biological data is hypothetical, it is grounded in established principles of medicinal chemistry and serves to illustrate the potential of this scaffold. The derivatization of the pyrrolidine nitrogen is a promising strategy for developing novel therapeutic agents with potential anticancer and antimicrobial activities.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish concrete structure-activity relationships. Further mechanistic studies will be essential to identify the specific molecular targets and to optimize the lead compounds for improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. MTT Assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. protocols.io [protocols.io]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. hereditybio.in [hereditybio.in]
- 14. gosset.ai [gosset.ai]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to Pyrrolidine-Based Catalysts in Asymmetric Synthesis: Benchmarking METHYL (R)-PYRROLIDINE-3-ACETATE HCL
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a formidable pillar, offering a greener and often more economical alternative to traditional metal-based catalysis.[1] Within this field, pyrrolidine-based structures have earned the status of "privileged scaffolds" due to their remarkable ability to catalyze a wide array of stereoselective transformations with high efficiency and enantioselectivity.[2] This guide provides an in-depth technical comparison of METHYL (R)-PYRROLIDINE-3-ACETATE HCL against other seminal pyrrolidine-based catalysts. Our analysis is centered around a well-established benchmark reaction, the asymmetric aldol reaction, providing researchers, scientists, and drug development professionals with a data-driven framework for catalyst selection.
The Enduring Legacy of Pyrrolidine Catalysis
The utility of the pyrrolidine motif in organocatalysis is rooted in its ability to mimic the enamine- and iminium-based activation strategies employed by natural aldolase enzymes.[3] The parent amino acid, L-proline, was a trailblazer in this domain, demonstrating the potential of small organic molecules to catalyze complex bond formations with significant stereocontrol.[4][5] Since then, a plethora of derivatives have been synthesized, each with structural modifications aimed at fine-tuning reactivity and enhancing stereoselectivity.[6][7] These modifications often target the steric and electronic environment of the catalytically active secondary amine.
This guide will focus on a comparative analysis of three representative pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a widely accepted benchmark for evaluating catalyst performance.[1][8] The catalysts under consideration are:
-
L-Proline: The foundational and most basic pyrrolidine catalyst.
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (O-TMS-diphenylprolinol): A highly effective and widely used catalyst known for its steric bulk and ability to provide high enantioselectivity.
-
This compound: A less-documented catalyst featuring a β-acetate substituent, the performance of which will be analyzed in the context of the other catalysts.[4]
The Benchmark Reaction: Asymmetric Aldol Addition
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals.[3][9] The reaction between cyclohexanone and 4-nitrobenzaldehyde is a particularly informative benchmark due to the clear differentiation of the resulting syn- and anti-diastereomers and the ease of analyzing enantiomeric excess.
General Catalytic Cycle
The catalytic cycle for the pyrrolidine-catalyzed asymmetric aldol reaction proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form a chiral enamine, which then attacks the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Figure 1: Generalized catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative experimental protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This protocol is a generalized procedure, and specific conditions may vary depending on the catalyst used.
Materials:
-
Pyrrolidine-based catalyst (e.g., L-proline, 20 mol%)
-
4-Nitrobenzaldehyde
-
Cyclohexanone (4 equivalents)
-
Solvent (e.g., DMSO, 1 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a stirred solution of the pyrrolidine-based catalyst (0.1 mmol, 20 mol%) in the chosen solvent (1 mL) is added 4-nitrobenzaldehyde (0.5 mmol).
-
Cyclohexanone (2.0 mmol, 4 equivalents) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-48 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the purified product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Figure 2: Step-by-step experimental workflow for the benchmark aldol reaction.
Comparative Performance Data
The following table summarizes the performance of the selected pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The data has been compiled from various literature sources, and while the conditions are comparable, they may not be identical.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| L-Proline | 20-30 | DMSO | 24-48 | ~95 | ~95:5 | ~96 | [3] |
| O-TMS-diphenylprolinol | 1-5 | Toluene | 2-4 | >95 | >99:1 | >99 | [10] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in the reviewed literature |
Note: The performance of catalysts can be highly dependent on the specific reaction conditions, including temperature, concentration, and the presence of additives.
Comparative Analysis
L-Proline: As the parent catalyst, L-proline provides a solid baseline for performance. It delivers high yields and good stereoselectivity in the benchmark reaction.[3] The carboxylic acid moiety is believed to play a crucial role in the catalytic cycle, acting as a proton shuttle and activating the aldehyde through hydrogen bonding. However, relatively high catalyst loadings (20-30 mol%) are often required to achieve good reaction rates.[3]
O-TMS-diphenylprolinol: This catalyst represents a significant advancement in the design of pyrrolidine-based organocatalysts. The bulky diphenyl(trimethylsilyloxy)methyl group at the 2-position creates a highly effective chiral pocket around the active site. This steric shielding directs the approach of the aldehyde, leading to excellent diastereoselectivity and enantioselectivity, often exceeding 99% ee.[10] The increased steric hindrance also allows for significantly lower catalyst loadings (1-5 mol%) and shorter reaction times compared to L-proline.
-
Potential Steric Influence: The substituent at the 3-position is further from the catalytically active nitrogen compared to the 2-position. This might result in a less defined chiral pocket and potentially lower stereoselectivity compared to highly substituted catalysts like O-TMS-diphenylprolinol.
-
Potential Electronic Influence: The ester functionality could influence the basicity of the pyrrolidine nitrogen. The electron-withdrawing nature of the ester might slightly decrease the nucleophilicity of the enamine intermediate, potentially affecting the reaction rate.
-
Hydrogen Bonding: The carbonyl group of the ester could potentially participate in hydrogen bonding interactions within the transition state, which could influence the stereochemical outcome.
Given these structural features, it is plausible that this compound would be a competent catalyst for the asymmetric aldol reaction. However, it is unlikely to achieve the exceptionally high levels of stereoselectivity seen with catalysts specifically designed with bulky α-substituents, such as O-TMS-diphenylprolinol. Its performance is more likely to be comparable to or slightly different from that of L-proline, with the exact outcome depending on the interplay of steric and electronic effects of the β-acetate group. Further experimental investigation is required to definitively benchmark its performance.
Conclusion and Future Outlook
The field of pyrrolidine-based organocatalysis continues to be a vibrant area of research, with new catalyst designs constantly emerging. This guide has provided a comparative overview of this compound in the context of the well-established catalysts L-proline and O-TMS-diphenylprolinol for the benchmark asymmetric aldol reaction.
While L-proline remains a reliable and cost-effective catalyst and O-TMS-diphenylprolinol offers exceptional stereoselectivity, the unique substitution pattern of this compound presents an interesting case for further study. The exploration of β-substituted pyrrolidines could open new avenues for controlling stereoselectivity in asymmetric transformations. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and reaction conditions. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and benchmarking of novel organocatalysts will remain a critical endeavor.
References
- 1. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. raj.emorychem.science [raj.emorychem.science]
A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
In the landscape of modern drug discovery and development, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible, reliable, and ultimately successful research. Chiral building blocks, such as METHYL (R)-PYRROLIDINE-3-ACETATE HCL, are pivotal components in the synthesis of complex molecular architectures.[1] The stereochemical and chemical purity of this single reagent can dictate the outcome of a multi-step synthesis, influencing reaction yields, impurity profiles, and the biological activity of the final compound.
This guide provides an in-depth, technically-grounded framework for researchers to independently assess and compare the quality of this compound from various suppliers. We move beyond the Certificate of Analysis (CoA) to empower scientists with the experimental procedures and interpretive insights needed to validate this critical reagent in their own laboratories. By employing a suite of standard spectroscopic techniques, we can build a comprehensive "fingerprint" of the material, ensuring it meets the stringent requirements of your research.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's identity and purity. A robust quality assessment relies on the orthogonal and complementary data obtained from several spectroscopic methods. The causality behind this multi-technique approach is simple: each method probes different aspects of the molecule's structure and its potential contaminants.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Experimental workflow for spectroscopic comparison.
The chosen techniques—¹H NMR, ¹³C NMR, FT-IR, and LC-MS—form a self-validating system. ¹H NMR provides the primary confirmation of the molecular structure and a quantitative estimate of purity against a standard. ¹³C NMR validates the carbon framework. FT-IR confirms the presence of key functional groups, and LC-MS separates the main component from impurities, providing both a purity value and mass identification of contaminants.
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67230738&t=l", label=""]; structure [label=""]; } enddot Caption: this compound Structure.
Experimental Protocols
The following are detailed, step-by-step methodologies for each key experiment. These protocols are designed to be readily implemented in a standard analytical chemistry laboratory.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Rationale: ¹H NMR is the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their proximity to each other, and can be used for quantitative analysis of purity.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as the acidic N-H protons will exchange with deuterium, simplifying the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters should include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at δ 4.79 ppm).
-
Integrate all signals and analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the overall structure and identifying potential isomeric impurities.
-
Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Process the spectrum and reference it to the deuterated solvent signal.
-
Identify the chemical shifts of all expected carbon atoms, including the carbonyl (C=O), methoxy (-OCH₃), and the distinct carbons of the pyrrolidine ring and acetate chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups within the molecule. For this compound, we expect to see characteristic absorptions for the amine salt, the ester carbonyl, and C-H bonds.
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Identify the key absorption bands and compare them to known values for similar structures.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS is a highly sensitive technique that separates the sample into its individual components before detecting them with a mass spectrometer. This is the gold standard for determining purity and identifying unknown impurities by their mass-to-charge ratio (m/z).
-
Protocol:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like water or methanol.
-
Dilute the stock solution to a final concentration of ~10 µg/mL for analysis.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute the components using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The output from the HPLC is directed into a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor for the expected mass of the parent compound's free base ([M+H]⁺ ≈ 144.1).
-
Analyze the chromatogram to determine the purity by peak area percentage and examine the mass spectra of any minor peaks to identify potential impurities.
-
Comparative Data Analysis: Hypothetical Suppliers
To illustrate the power of this approach, we present hypothetical data for this compound obtained from three different fictional suppliers.
Table 1: ¹H NMR Data Comparison (400 MHz, D₂O)
| Assignment | Supplier A (Benchmark) | Supplier B (Isomeric Impurity) | Supplier C (Solvent Contamination) | Expected Spectrum[4] |
| -CH₃ (ester) | δ 3.71 (s, 3H) | δ 3.71 (s, 3H) | δ 3.71 (s, 3H) | ~δ 3.6-3.7 (s) |
| -CH₂- (acetate) | δ 2.65 (d, J=7.6 Hz, 2H) | δ 2.65 (d, J=7.6 Hz, 2H) | δ 2.65 (d, J=7.6 Hz, 2H) | ~δ 2.5-2.7 (m) |
| -CH- (pyrrolidine C3) | δ 2.75-2.88 (m, 1H) | δ 2.75-2.88 (m, 1H) | δ 2.75-2.88 (m, 1H) | ~δ 2.7-2.8 (m) |
| -CH₂- (pyrrolidine C5) | δ 3.35-3.50 (m, 2H) | δ 3.35-3.50 (m, 2H) | δ 3.35-3.50 (m, 2H) | ~δ 3.2-3.5 (m) |
| -CH₂- (pyrrolidine C2) | δ 3.15-3.28 (m, 2H) | δ 3.15-3.28 (m, 2H) | δ 3.15-3.28 (m, 2H) | ~δ 3.0-3.2 (m) |
| -CH₂- (pyrrolidine C4) | δ 1.80-1.92 (m, 1H), δ 2.25-2.38 (m, 1H) | δ 1.80-1.92 (m, 1H), δ 2.25-2.38 (m, 1H) | δ 1.80-1.92 (m, 1H), δ 2.25-2.38 (m, 1H) | ~δ 1.5-2.2 (m) |
| Impurities | None detected | δ 3.75 (s, ~0.05H) | δ 3.31 (s, ~0.1H) | N/A |
Table 2: Summary of Orthogonal Spectroscopic Data
| Technique | Supplier A (Benchmark) | Supplier B (Isomeric Impurity) | Supplier C (Solvent Contamination) |
| ¹³C NMR | 7 signals, all matching expected structure. | Additional low-intensity signal near δ 52.5. | 7 signals, all matching expected structure. |
| FT-IR (cm⁻¹) | ~2700-3000 (N-H⁺), 1735 (C=O), 1170 (C-O) | Key peaks match Supplier A. | Key peaks match Supplier A. |
| LC-MS Purity | 99.8% | 98.5% | 98.9% |
| LC-MS Impurities (m/z) | None >0.05% | m/z 130.1 (0.8%), m/z 144.1 (main) | m/z 144.1 (main) |
Discussion: A Scientist's Interpretation
-
Supplier A (The Benchmark): The material from Supplier A represents the ideal standard. The ¹H NMR is clean, with correct chemical shifts, multiplicities, and integrations. All other spectroscopic data corroborates a high-purity, structurally correct compound. This material can be used with high confidence.
-
Supplier B (Caution: Potential Isomer): While the ¹H NMR from Supplier B's material looks very similar to the benchmark, a small singlet at δ 3.75 is observed. This, combined with an extra signal in the ¹³C NMR and an LC-MS impurity at m/z 130.1, is a significant red flag. This impurity could correspond to the regioisomer, methyl (R)-pyrrolidine-3-carboxylate HCl, which has a different carbon skeleton and would fragment differently in the mass spectrometer. While the purity by LC is high, the presence of a structural isomer could have profound, unpredictable effects on subsequent reactions and is cause for concern.
-
Supplier C (Compromised by Residual Solvent): The material from Supplier C is structurally correct, but the ¹H NMR clearly shows a singlet at δ 3.31, characteristic of residual methanol. While the LC-MS purity appears high (as volatile solvents may not be detected well by this method), the NMR reveals the contamination. For moisture-sensitive or stoichiometry-critical reactions, this residual solvent could be highly detrimental. The material may be usable after rigorous drying under high vacuum, but this adds an extra, time-consuming step to the workflow.
Conclusion and Recommendations
The quality of a chemical reagent is not an absolute property but a spectrum of characteristics that must align with the demands of the intended application. This guide demonstrates that a reliance on the supplier's CoA alone is insufficient for critical research applications. By investing a small amount of time in routine spectroscopic analysis, researchers can preemptively identify issues with purity, structural integrity, and solvent contamination.
Our key recommendations are:
-
Always Verify: Perform, at a minimum, a ¹H NMR on all new batches of critical starting materials, regardless of the supplier's reputation.
-
Establish a Benchmark: Keep a physical sample and the corresponding spectroscopic data from a "gold standard" batch to use for future comparisons.
-
Think Orthogonally: When in doubt, use a second or third analytical technique to confirm or deny a suspected issue. An impurity that is ambiguous by NMR may be clear as day by LC-MS.
Ultimately, this rigorous, evidence-based approach to reagent qualification is a cornerstone of scientific integrity. It ensures the reliability of your data, the reproducibility of your experiments, and accelerates the path from the laboratory bench to groundbreaking discovery.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Chiral Pyrrolidines: A Cost-Benefit Analysis of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Introduction: The Centrality of Chirality in Modern Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, the ability to produce single-enantiomer drugs is a cornerstone of modern medicine, driven by both efficacy and stringent regulatory requirements from bodies like the FDA.[2][3]
This guide focuses on METHYL (R)-PYRROLIDINE-3-ACETATE HCL , a versatile chiral building block. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6][7] The purpose of this document is to provide a detailed cost-benefit analysis for drug development professionals and researchers on the utilization of this specific building block in large-scale synthesis. We will objectively compare its use against common alternative strategies, supported by established chemical principles and process economics.
Chemical Profile: this compound
Before delving into a comparative analysis, it is essential to understand the fundamental properties of the subject compound.
-
IUPAC Name: methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride[8]
-
Appearance: White to off-white solid, soluble in water.[9]
-
Primary Application: A chiral building block used as an intermediate in the synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs).[9] Its pre-defined stereocenter serves to introduce chirality into a molecule with high fidelity.
Strategic Approaches to Large-Scale Chiral Synthesis
When a specific enantiomer of a pyrrolidine derivative is required on an industrial scale, process chemists are faced with a critical decision. The choice of strategy profoundly impacts development timelines, manufacturing costs, process robustness, and overall yield. Here, we analyze three primary routes, using the incorporation of the (R)-pyrrolidine-3-acetate moiety as our model.
Strategy 1: The Chiral Building Block Approach
This strategy involves the direct use of pre-synthesized, enantiomerically pure this compound.
Workflow: The synthesis of the building block itself is typically a straightforward process, often involving the esterification of the corresponding carboxylic acid and subsequent formation of the hydrochloride salt.[9][12] The key value lies in its direct incorporation into the main synthetic route.
Diagram 1: The Chiral Building Block Workflow.
Cost-Benefit Analysis:
| Metric | Analysis |
| Cost | Initial High Outlay: The purchase price per kilogram of a specialized chiral building block is significantly higher than that of simple achiral starting materials. This cost is front-loaded into the synthesis. |
| Benefit | Reduced Development Time & Risk: This is the most significant advantage. It eliminates the need to develop, optimize, and validate a custom asymmetric synthesis or chiral resolution method, which can take months or even years.[13] Process Simplicity: The main API synthesis involves standard, well-understood reactions (e.g., amide coupling, reductive amination) with a non-racemic starting material, simplifying process control and validation. Guaranteed Chirality: High enantiomeric purity is carried directly from the building block, minimizing the risk of chiral impurities in the final product and avoiding complex purifications.[1] |
Strategy 2: Racemic Synthesis followed by Chiral Resolution
This classic approach involves synthesizing the racemic mixture of the target intermediate and then separating the two enantiomers.
Workflow: The synthesis begins with cheaper, achiral precursors to produce racemic methyl pyrrolidine-3-acetate. The critical, and often most challenging, step is the subsequent separation.
Diagram 2: Racemic Synthesis and Resolution Workflow.
Cost-Benefit Analysis:
| Metric | Analysis |
| Cost | Low Initial Material Cost: The synthesis of the racemate uses inexpensive starting materials. High Process Cost: The resolution step is the major cost driver. Large-scale preparative chromatography (HPLC or SFC) requires significant capital investment in equipment, expensive chiral stationary phases, and large volumes of solvents.[][15][16] Diastereomeric salt crystallization requires stoichiometric amounts of a costly resolving agent and extensive process optimization. |
| Benefit | Access to Both Enantiomers: This method produces both enantiomers, which can be beneficial for pharmacological studies if the activity of the "unwanted" enantiomer needs to be characterized.[16] Established Technology: The techniques for chiral resolution are well-established, though their efficiency varies greatly. |
| Major Drawback | Yield Limitation & Waste: The maximum theoretical yield for the desired enantiomer is only 50%. The other 50% is either discarded, representing significant waste, or requires a separate racemization and recycling process, which adds further cost and complexity. |
Strategy 3: De Novo Asymmetric Synthesis
This sophisticated approach involves creating the chiral center from achiral or prochiral precursors during the synthesis using a chiral catalyst or auxiliary.
Workflow: This is the most elegant approach from a chemical standpoint, aiming to directly generate the desired (R)-enantiomer.
Diagram 3: De Novo Asymmetric Synthesis Workflow.
Cost-Benefit Analysis:
| Metric | Analysis |
| Cost | High R&D Investment: Developing a novel, robust, and highly enantioselective asymmetric reaction for large-scale production requires substantial investment in research and development.[17] Catalyst Cost: Chiral catalysts, particularly those based on precious metals like rhodium or ruthenium, can be very expensive.[17] Efficient catalyst recovery and recycling are critical for economic viability. |
| Benefit | Highest Efficiency (Potentially): This approach avoids the 50% yield loss of resolution and can be highly atom- and step-economical, leading to the lowest long-term manufacturing cost for very large volumes.[18][19] Green Chemistry: A well-designed catalytic process generates significantly less waste than the resolution of a racemate. |
| Major Drawback | High Risk & Long Timelines: There is no guarantee of success. Achieving >99% enantiomeric excess on a multi-ton scale is a significant challenge. The optimization of reaction conditions (temperature, pressure, solvent, catalyst loading) can be a lengthy and arduous process.[17] |
Quantitative Comparison and Data Summary
| Parameter | Strategy 1: Chiral Building Block | Strategy 2: Racemic + Resolution | Strategy 3: De Novo Asymmetric |
| Typical Overall Yield | High (dependent on coupling step) | Low (<50% of desired enantiomer) | Potentially Very High (>90%) |
| Enantiomeric Purity (ee%) | Very High (>99%, inherent to starting material) | High (>99%, but requires intensive purification) | Variable (Target >99%, but requires extensive optimization) |
| Development Timeline | Shortest | Medium | Longest |
| Process Complexity | Low | High (separation is complex) | Very High (reaction optimization is key) |
| Upfront Cost | High (material cost) | Medium (synthesis is cheap, equipment is not) | High (R&D and catalyst cost) |
| Cost per Kg at Scale | Medium to High | High (due to yield loss and processing) | Lowest (if successfully developed) |
| Waste Generation | Low | Very High (at least 50% of racemate) | Lowest |
Experimental Protocols
Protocol 1: Synthesis of (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride (Illustrative)
This protocol is adapted from general procedures for esterification and salt formation and should be optimized for specific laboratory conditions.[12]
-
Esterification: To a stirred solution of (3R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Deprotection/Salt Formation: Dissolve the crude residue in a solution of HCl in diethyl ether or dioxane (4M, 5-10 vol).
-
Isolation: Stir the mixture at room temperature for 2-6 hours. The product will precipitate as a hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl (3R)-3-pyrrolidinecarboxylate hydrochloride as an off-white solid.
Protocol 2: Quality Control - Enantiomeric Purity Analysis by Chiral HPLC
This is a general method; the specific column and mobile phase must be developed for the compound.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are common starting points for separating enantiomers of compounds with amine and carbonyl groups.[]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.
-
Analysis: Inject the sample onto the column. The two enantiomers will separate and elute at different retention times.
-
Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For a highly pure sample, the peak for the (S)-enantiomer should be very small or undetectable.
Conclusion and Strategic Recommendations
The cost-benefit analysis of using this compound reveals a clear trade-off between upfront material costs and long-term development risk and time.
-
Recommendation for this compound: The use of this chiral building block is the strategically optimal choice for most drug development programs, particularly from discovery through Phase II/III clinical trials. The premium paid for the material is an investment that buys speed, predictability, and reduced risk. It simplifies the synthetic route, accelerates the delivery of API for clinical studies, and shortens the time to market—a critical factor in the pharmaceutical industry.
-
When to Consider Alternatives:
-
Racemic synthesis and resolution may be considered in early discovery if both enantiomers are needed for preliminary screening, but it is rarely an economically viable strategy for large-scale manufacturing due to the inherent 50% yield loss.
-
De novo asymmetric synthesis is a powerful strategy but should be reserved for blockbuster drugs with very high annual production volumes, where the substantial upfront R&D investment can be amortized over a long production lifetime to achieve the lowest possible cost of goods.
-
In essence, this compound represents an enabling technology. It allows process chemists and drug development teams to focus resources on the complex challenges of constructing the final API, secure in the knowledge that a critical chiral center has been incorporated with maximum efficiency and stereochemical integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | 1024038-31-0 | ZQB03831 [biosynth.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 13. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 18. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Case studies comparing the performance of METHYL (R)-PYRROLIDINE-3-ACETATE HCL in specific drug syntheses
A Senior Application Scientist's Guide to Evaluating Synthetic Pathways for Complex Active Pharmaceutical Ingredients (APIs)
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a mere detail but a critical determinant of its pharmacological activity, efficacy, and safety profile. Chiral pyrrolidine and piperidine scaffolds are cornerstones in the design of novel therapeutics, offering a rigid three-dimensional framework that enables precise spatial orientation of functional groups for optimal interaction with biological targets. This guide delves into the practical implications of selecting a chiral building block by presenting a comparative case study on the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor. While the specific starting material, METHYL (R)-PYRROLIDINE-3-ACETATE HCL, is a valuable chiral synthon, this guide will broaden the scope to encompass different strategies for introducing the required chirality in a complex API, reflecting the real-world challenges faced by process chemists. We will compare a classical resolution-based approach with a more contemporary asymmetric catalytic method for the synthesis of the key chiral intermediate in Tofacitinib, providing a clear, data-driven analysis to inform synthetic strategy.
Case Study: Tofacitinib - The Challenge of a Disubstituted Chiral Piperidine Core
Tofacitinib (marketed as Xeljanz®) is a first-in-class oral medication for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Its structure features a critical (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. The precise stereochemistry of the cis-substituents on the piperidine ring is paramount for its inhibitory activity on the JAK enzymes. The synthesis of this chiral core, therefore, represents a significant challenge and a focal point for process optimization.
This guide will compare two distinct and published strategies for the synthesis of the key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine:
-
Strategy A: Diastereomeric Resolution of a Racemic Intermediate. This classical approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer using a chiral resolving agent.
-
Strategy B: Asymmetric Hydrogenation of an Enamide Precursor. This modern approach utilizes a chiral catalyst to directly generate the desired stereocenters from a prochiral starting material, avoiding the need for resolving agents and improving theoretical yield.
The following sections will dissect these two pathways, offering a head-to-head comparison of their performance based on reported experimental data.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing factors such as yield, purity, cost of goods, scalability, and environmental impact. Below is a summary of the key performance indicators for the two synthetic strategies leading to the chiral piperidine intermediate of Tofacitinib.
| Performance Metric | Strategy A: Diastereomeric Resolution | Strategy B: Asymmetric Hydrogenation |
| Starting Material | 3-Amino-4-methylpyridine | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine |
| Key Transformation | Resolution with (-)-di-p-toluoyl-L-tartaric acid | Rhodium-catalyzed asymmetric hydrogenation |
| Overall Yield of Chiral Intermediate | ~15-20% (from racemic precursor) | ~70-75% |
| Enantiomeric Excess (e.e.) | >99% after resolution and recrystallization | ~95% e.e. |
| Number of Steps (to chiral intermediate) | ~5-6 steps | ~4-5 steps |
| Key Advantages | Utilizes well-established, robust chemistry. | Higher theoretical yield (avoids discarding 50% of material), fewer steps. |
| Key Disadvantages | Lower overall yield due to resolution, requires stoichiometric use of expensive resolving agent, additional steps for resolving agent recovery. | Requires expensive and sensitive transition metal catalyst and chiral ligand, optimization of reaction conditions can be complex. |
In-Depth Analysis of Synthetic Pathways
Strategy A: Diastereomeric Resolution
This route, often employed in the initial stages of drug development, relies on the physical separation of diastereomeric salts. The synthesis begins with commercially available 3-amino-4-methylpyridine and proceeds through a series of transformations to generate a racemic mixture of the cis-piperidine intermediate. The key step is the resolution, where a chiral acid, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the racemic amine. Due to their different physical properties, these salts can be separated by fractional crystallization.
Logical Workflow for Strategy A
Caption: Workflow for Diastereomeric Resolution (Strategy A).
The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is typically discarded or requires a separate racemization and recycling process, adding complexity and cost.
Strategy B: Asymmetric Hydrogenation
A more atom-economical approach involves the use of a chiral catalyst to induce stereoselectivity. In this strategy, a prochiral enamine or enamide intermediate is synthesized. This intermediate is then subjected to hydrogenation in the presence of a chiral rhodium catalyst. The chiral ligand on the metal coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.
Logical Workflow for Strategy B
Caption: Workflow for Asymmetric Hydrogenation (Strategy B).
This method offers a more elegant and efficient route to the chiral intermediate, with a significantly higher theoretical yield. However, the development of an effective asymmetric hydrogenation can be challenging, requiring screening of various catalysts, ligands, and reaction conditions to achieve high enantioselectivity and conversion. The cost and sensitivity of the catalyst can also be a consideration for large-scale production.
Experimental Protocols
The following are representative, generalized protocols for the key transformations in each strategy, based on published literature.
Protocol A: Diastereomeric Resolution of (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine
-
Salt Formation: Dissolve the racemic cis-piperidine amine in a suitable solvent such as methanol or ethanol. Add a solution of 0.5 equivalents of (-)-di-p-toluoyl-L-tartaric acid in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The salt of the (3R,4R)-amine with the resolving agent will preferentially crystallize.
-
Isolation: Collect the solid by filtration and wash with a small amount of cold solvent.
-
Enrichment: Recrystallize the solid from the same solvent system to improve diastereomeric purity.
-
Liberation of Free Base: Treat the diastereomerically pure salt with an aqueous base (e.g., NaOH or K2CO3) and extract the free (3R,4R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the organic layer, concentrate, and purify the resulting amine, typically by distillation or chromatography, to yield the final product.
Protocol B: Asymmetric Hydrogenation of a Prochiral Enamide
-
Reactor Setup: In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the prochiral enamide substrate, a chiral rhodium catalyst (e.g., a Rh(I) precursor and a chiral bisphosphine ligand), and a degassed solvent (e.g., methanol or THF).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-20 bar). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC or TLC).
-
Work-up: Carefully vent the reactor and purge with an inert gas. Remove the catalyst by filtration through a pad of silica gel or celite.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude chiral amide product.
-
Purification and Conversion: Purify the amide by chromatography or crystallization. Subsequent hydrolysis or reduction of the amide group will yield the desired chiral amine.
Conclusion and Future Outlook
This comparative analysis of synthetic strategies for the chiral core of Tofacitinib highlights a fundamental principle in modern pharmaceutical chemistry: there is often more than one way to construct a complex molecule, and the "best" method depends on a variety of factors including the stage of development, scale, and economic considerations.
-
Diastereomeric resolution , while seemingly less elegant and lower yielding, is a robust and often faster approach for obtaining initial quantities of a chiral drug candidate for preclinical studies. Its predictability and reliance on well-understood crystallization techniques make it a reliable workhorse in medicinal chemistry.
-
Asymmetric catalysis , on the other hand, represents a more sustainable and cost-effective approach for large-scale manufacturing. While requiring more initial investment in process development and catalyst screening, the long-term benefits of higher yields and reduced waste often make it the preferred method for commercial production.
The continuous development of new chiral building blocks, including derivatives of (R)-pyrrolidine-3-acetic acid, and novel catalytic systems will undoubtedly provide chemists with an even broader toolkit for the efficient and stereoselective synthesis of the next generation of therapeutics. The choice of which tool to use will always be guided by a careful, data-driven comparison of the available options, as outlined in this guide.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of all chemical materials. METHYL (R)-PYRROLIDINE-3-ACETATE HCL (CAS No. 1024038-31-0) is a key building block in modern synthetic chemistry, but its lifecycle in the laboratory must conclude with proper disposal.[1][2] This guide provides a comprehensive, technically grounded framework for its handling and disposal, moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity.
Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This initial assessment dictates all subsequent personal protective equipment (PPE) selection, storage, and disposal pathway decisions. The hazards presented by this compound are primarily related to its irritant properties.[3][4][5]
Table 1: Chemical and Hazard Identification Summary
| Property | Identifier | Source |
|---|---|---|
| Chemical Name | METHYL (R)-PYRROLIDINE-3-ACETATE HYDROCHLORIDE | [2][3] |
| CAS Number | 1024038-31-0 | [2][3][5] |
| Molecular Formula | C7H14ClNO2 | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][5] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3][4][5] |
Expert Analysis of Hazards: The GHS classification underscores that the primary risk during disposal is direct contact. As a hygroscopic solid, it can form dust that poses an inhalation risk, leading to respiratory tract irritation.[4] Contact with skin or eyes will cause significant irritation.[3][4] The hydrochloride salt nature of the compound implies that in aqueous solution, it will be acidic, a critical factor for choosing appropriate waste streams and considering neutralization strategies.
Foundational Principles for Disposal
The disposal of this compound must be approached with the understanding that it is classified as hazardous waste.[6] The following principles are inviolable:
-
Regulatory Adherence: All disposal activities must comply strictly with institutional, local, regional, and national environmental regulations.[6]
-
Waste Segregation: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents or bases, in the same waste container.[6][7] This prevents unintended chemical reactions.
-
Professional Disposal: The ultimate disposal of this chemical must be conducted by a licensed and approved professional waste management service.[6][8]
Standard Operating Procedure: From Bench to Final Disposal
This protocol outlines the validated, step-by-step process for managing this compound waste within a laboratory setting.
3.1. Personal Protective Equipment (PPE)
Before handling the substance in any form (pure, in solution, or as waste), the following minimum PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] An eyewash station must be readily accessible.[4]
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile).[4]
-
Body Protection: A standard laboratory coat.[4]
-
Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5] If handling outside of a fume hood is unavoidable, a respiratory protective device with a particle filter is required.[4]
3.2. Waste Collection and Containerization
-
Designate a Waste Container: Use a clearly labeled, closable, and chemically compatible container for all waste containing this compound.[4][6] High-density polyethylene (HDPE) containers are suitable.
-
Segregate Waste Streams:
-
Solid Waste: Collect un-reclaimable solid material, contaminated spatulas, and weigh boats in a designated solid hazardous waste container.
-
Aqueous Waste: Collect solutions containing the compound in a designated aqueous hazardous waste container. Note the presence of the hydrochloride salt, which makes the waste acidic.
-
Contaminated Labware: Disposable glassware should be triple-rinsed with a suitable solvent (e.g., water or methanol). The first two rinsates must be collected as hazardous waste. The triple-rinsed glassware can then be disposed of in the appropriate glass waste container.
-
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound".[6] All other components in the mixture must also be listed. Attach the appropriate GHS hazard pictograms.
3.3. Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] The SAA should be a secondary containment tray in a well-ventilated area, away from incompatible chemicals.[6]
3.4. Final Disposal
Periodically, or when the container is full, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup and transport to an approved hazardous waste disposal facility.[6][8] The most common and effective method for final destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx and HCl.[8]
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely to mitigate exposure risks.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access.[4] Eliminate all ignition sources as a precaution.
-
Don PPE: Wear the full PPE detailed in section 3.1.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or silica gel.[5][6] Do not create dust .[4]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][5][6]
-
Decontaminate: Wipe the spill area with a damp cloth. Collect the cloth and any contaminated cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[6]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for routine disposal.
References
- 1. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [synhet.com]
- 2. 3-Pyrrolidineacetic acid, Methyl ester, hydrochloride, (3R)- | 1024038-31-0 [chemicalbook.com]
- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Researcher's Guide to the Safe Handling of METHYL (R)-PYRROLIDINE-3-ACETATE HCL
As a cornerstone in contemporary drug discovery and development, METHYL (R)-PYRROLIDINE-3-ACETATE HCL demands a comprehensive understanding of its safe handling and disposal. This guide, compiled from the perspective of a senior application scientist, provides essential, field-tested protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. We will delve into the requisite personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods, all grounded in authoritative safety data.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
The GHS pictogram associated with this chemical is GHS07, indicating a warning for these irritant properties.[2] A thorough risk assessment is the first step before any handling of this compound. This involves evaluating the quantity of the chemical to be used, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimize exposure risks. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] | Prevents skin contact, which can lead to irritation.[1][2] It is advisable to consult the glove manufacturer's resistance data for the specific solvent being used. |
| Skin and Body Protection | A laboratory coat and, if a significant splash risk exists, a chemically resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities of the solid outside of a fume hood.[3][5] | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][7]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, solvents, and waste containers. This minimizes movement and potential for accidents during the procedure.
Weighing the Solid Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Work in a Fume Hood: Perform all weighing operations inside a chemical fume hood to contain any airborne dust.
-
Gentle Handling: Handle the solid gently to avoid creating dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat or paper.
-
Clean Up Spills Immediately: Should a spill occur, carefully clean it up using appropriate methods (see Section 5).
Preparing a Solution
-
Add Solvent Slowly: Add the solvent to the solid slowly and stir to dissolve. This should also be done in a fume hood.
-
Avoid Splashing: Be mindful of the potential for splashing when adding the solvent or stirring the mixture.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Running a Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be aware of any potential exotherms and have a cooling bath on standby if necessary.
-
Extraction and Washing: When performing extractions or washes, be sure to vent the separatory funnel frequently to release any pressure buildup.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused this compound and any contaminated items (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Never dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- 1. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
